molecular formula C11H10BrN B1287881 1-(3-Bromophenyl)cyclobutane-1-carbonitrile CAS No. 29786-38-7

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1287881
CAS No.: 29786-38-7
M. Wt: 236.11 g/mol
InChI Key: DXDKVAHRJJAWOH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKVAHRJJAWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590232
Record name 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29786-38-7
Record name 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a substituted aromatic nitrile featuring a cyclobutane moiety. This compound serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the reactive nitrile group and the substituted phenyl ring, offer multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of the available physical and computed properties of this compound, outlines a general synthetic approach, and furnishes a conceptual experimental workflow.

Core Physical and Chemical Properties

Tabulated Physical Properties

The following table summarizes the key physical identifiers and computed properties for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNPubChem[1]
Molecular Weight 236.11 g/mol PubChem[1]
CAS Number 29786-38-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1CC(C1)(C#N)C2=CC(=CC=C2)BrPubChem[1]
Boiling Point (Predicted) 348.2 ± 35.0 °CChemicalBook[2]
Density (Predicted) 1.46 ± 0.1 g/cm³ChemicalBook[2]
Tabulated Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

PropertyValueSource
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 234.99966 DaPubChem[1]
Monoisotopic Mass 234.99966 DaPubChem[1]
Topological Polar Surface Area 23.8 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, a general synthetic protocol can be inferred from procedures for analogous compounds, such as the synthesis of substituted aryl cyclobutane carbonitriles via palladium-catalyzed cross-coupling reactions.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible synthetic route to this compound involves the Suzuki-Miyaura cross-coupling of an appropriate aryl halide with a cyclobutane boronic acid derivative.

Reaction:

(3-Bromophenyl)boronic acid + 1-cyanocyclobutyl p-toluenesulfonate → this compound

Reagents and Materials:

  • (3-Bromophenyl)boronic acid

  • 1-Cyanocyclobutyl p-toluenesulfonate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add (3-bromophenyl)boronic acid, 1-cyanocyclobutyl p-toluenesulfonate, sodium carbonate, and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Toluene and water are added, and the mixture is heated to reflux with vigorous stirring for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • The purified fractions are combined and concentrated to afford this compound.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reactant1 3-Bromophenylboronic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 1-Cyanocyclobutyl p-toluenesulfonate Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Cooling Drying Drying over MgSO₄ Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Concentration Product 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile Chromatography->Product Isolation

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, related structures, such as derivatives of 1-phenylcyclopropanecarbonitrile, have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and thermal sensation. This suggests that this compound could be a candidate for investigation in similar biological contexts.

Given the absence of specific data, a signaling pathway diagram cannot be constructed for this particular molecule at this time. Researchers are encouraged to explore its potential biological targets based on structural similarities to known active compounds.

Conclusion

This compound presents as a chemical entity with significant potential for further exploration in drug discovery and materials science. While experimentally determined physical properties are scarce, computational data provides a solid foundation for its handling and application in synthetic chemistry. The outlined synthetic workflow offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. Future research should focus on the experimental determination of its physical properties, the exploration of its reactivity, and the screening for potential biological activities to fully unlock its utility.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a compound of interest in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

This compound is a chemical compound featuring a cyclobutane ring and a nitrile group attached to a phenyl ring substituted with a bromine atom at the meta position.

Visual Representation of Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name This compound
CAS Number 29786-38-7
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
SMILES C1CC(C1)(C#N)C2=CC(=CC=C2)Br
InChI Key DXDKVAHRJJAWOH-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

Table 2: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 236.11 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 234.99966 g/mol
Monoisotopic Mass 234.99966 g/mol
Topological Polar Surface Area 23.8 Ų
Heavy Atom Count 13
Complexity 236

Synthesis

A plausible and commonly employed synthetic route to this compound involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from the deprotonation of the acetonitrile attacks the electrophilic carbon atoms of 1,3-dibromopropane, leading to the formation of the cyclobutane ring.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Bromophenylacetonitrile 3-Bromophenylacetonitrile Reaction Reaction 3-Bromophenylacetonitrile->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

  • To a solution of (3-Bromophenyl)acetonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃) is added portion-wise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for a period to allow for the formation of the corresponding carbanion.

  • 1,3-Dibromopropane (1.1-1.5 eq) is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons (4H) in the range of δ 7.2-7.8 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring. - Cyclobutane methylene protons (6H) exhibiting complex multiplets in the upfield region, likely between δ 1.5-3.0 ppm, due to diastereotopicity and ring puckering.
¹³C NMR - Aromatic carbons appearing in the δ 120-140 ppm region, with the carbon attached to bromine showing a characteristic shift. - The quaternary carbon of the cyclobutane ring attached to the phenyl and nitrile groups would be significantly downfield. - The nitrile carbon (C≡N) would appear around δ 120-125 ppm. - Cyclobutane methylene carbons would be observed in the upfield region.
FT-IR (cm⁻¹) - A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - C-Br stretching vibration in the fingerprint region (typically below 700 cm⁻¹).
Mass Spec (m/z) - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a monobrominated compound. - Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the cyclobutane ring.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound itself, the cyclobutane moiety is recognized as a valuable scaffold in medicinal chemistry. The incorporation of a cyclobutane ring can impart desirable properties to drug candidates, such as increased metabolic stability, improved pharmacokinetic profiles, and novel three-dimensional arrangements for receptor binding.

The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

Logical Relationship for Drug Discovery Application:

G A This compound (Scaffold) B Chemical Modification (e.g., Cross-Coupling, Nitrile Hydrolysis) A->B C Library of Analogs B->C D Biological Screening C->D E Lead Compound Identification D->E F SAR Studies D->F E->F G Drug Candidate F->G

Caption: Role as a scaffold in a drug discovery workflow.

Given the structural motifs present, this compound could serve as a starting point for the development of novel therapeutics targeting a range of biological targets. The exploration of its biological activity is a promising area for future research.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutane-1-carbonitrile (CAS: 29786-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in the development of novel therapeutics. The rigid, three-dimensional structure of the cyclobutane moiety makes this compound a valuable scaffold for creating sp³-rich molecules with improved pharmacological profiles.[1]

Chemical and Physical Properties

This compound is a solid organic compound.[2] Its key identifiers and computed physicochemical properties are summarized in the tables below.[3]

Table 1: Compound Identification

IdentifierValue
CAS Number 29786-38-7
Molecular Formula C₁₁H₁₀BrN
IUPAC Name This compound
Synonyms 1-(3-BROMOPHENYL)CYCLOBUTANECARBONITRILE
Molecular Weight 236.11 g/mol [3]
Canonical SMILES C1CC(C1)(C#N)C2=CC(=CC=C2)Br[3]
InChI Key DXDKVAHRJJAWOH-UHFFFAOYSA-N[3]

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3 3.2[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]
Exact Mass 234.99966 g/mol [3]
Monoisotopic Mass 234.99966 g/mol [3]
Topological Polar Surface Area 23.8 Ų[3]
Heavy Atom Count 13[3]
Complexity 236[3]

Synthesis

Proposed Synthetic Pathway

The synthesis proceeds via the alkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong base.

Synthesis_Pathway reactant1 (3-Bromophenyl)acetonitrile reagents Strong Base (e.g., NaH) Solvent (e.g., DMF) reactant1->reagents reactant2 1,3-Dibromopropane reactant2->reagents product this compound reagents->product Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • (3-Bromophenyl)acetonitrile

  • 1,3-Dibromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Arylacetonitrile: A solution of (3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete deprotonation.

  • Alkylation: A solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (4H) in the range of δ 7.2-7.8 ppm. Methylene protons of the cyclobutane ring (6H) as multiplets in the range of δ 2.0-3.0 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-145 ppm. Quaternary carbon attached to the cyano group around δ 40-50 ppm. Methylene carbons of the cyclobutane ring in the range of δ 15-40 ppm. Cyano carbon (C≡N) around δ 120-125 ppm.
IR (Infrared) Aromatic C-H stretching around 3000-3100 cm⁻¹. Aliphatic C-H stretching around 2850-3000 cm⁻¹. A sharp C≡N stretching band around 2240 cm⁻¹. C-Br stretching in the fingerprint region.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

Applications in Drug Discovery

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid and puckered three-dimensional structure can offer several advantages in drug design, including:

  • Improved Metabolic Stability: The cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic properties.[4]

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target.

  • Increased sp³ Character: Incorporating sp³-rich fragments like cyclobutane can improve the solubility and other physicochemical properties of drug candidates, moving away from the "flat" structures of many traditional drugs.[1]

  • Novel Chemical Space: Cyclobutane derivatives provide access to novel areas of chemical space, increasing the diversity of compound libraries for high-throughput screening.

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.

Potential Therapeutic Areas

Given the prevalence of the bromophenyl group and nitrile functionalities in bioactive molecules, derivatives of this compound could be explored for a wide range of therapeutic targets, including:

  • Enzyme Inhibitors: The rigid cyclobutane scaffold can be used to orient functional groups precisely within an enzyme's active site.[5][6]

  • GPCR Ligands: The three-dimensional nature of the cyclobutane ring can be advantageous for binding to the complex topologies of G-protein coupled receptors.

  • Ion Channel Modulators: The lipophilic character of the molecule makes it a potential starting point for developing modulators of various ion channels.

The following diagram illustrates the potential derivatization of this compound for creating a diverse chemical library.

Derivatization_Workflow cluster_bromine Bromine Functionalization cluster_nitrile Nitrile Transformation start This compound suzuki Suzuki Coupling (Aryl, Heteroaryl) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, Base hydrolysis Hydrolysis (Carboxylic Acid) start->hydrolysis H₃O⁺ reduction Reduction (Primary Amine) start->reduction Reducing Agent (e.g., LiAlH₄) library Diverse Chemical Library suzuki->library sonogashira->library buchwald->library hydrolysis->library reduction->library

Caption: Potential derivatization pathways for library synthesis.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, sp³-rich molecules with potential applications in drug discovery. Its rigid cyclobutane core offers distinct stereochemical and conformational advantages for designing potent and selective therapeutic agents. The presence of readily functionalizable bromine and nitrile groups allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Spectroscopic data of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the spectroscopic and synthetic aspects of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile .

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNPubChem[1]
Molecular Weight 236.11 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 29786-38-7PubChem[1]
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 234.99966 DaPubChem[1]
Monoisotopic Mass 234.99966 DaPubChem[1]
Topological Polar Surface Area 23.8 ŲPubChem[1]

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, primarily 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile and (3-Bromophenyl)acetonitrile .

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would feature signals corresponding to the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the cyclobutane ring.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~ 7.7 - 7.3mAr-HThe aromatic protons are expected in this region, showing complex splitting patterns due to their coupling.
~ 2.8 - 2.2m-CH₂- (cyclobutane)The methylene protons of the cyclobutane ring will likely appear as complex multiplets due to geminal and vicinal coupling.
~ 2.2 - 1.8m-CH₂- (cyclobutane)The remaining methylene protons of the cyclobutane ring.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to show distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclobutane ring, and the nitrile carbon.

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~ 140 - 120Ar-CAromatic carbons.
~ 122C-BrAromatic carbon attached to bromine.
~ 120-C≡NNitrile carbon.
~ 40 - 30Quaternary CQuaternary carbon of the cyclobutane ring.
~ 35 - 15-CH₂- (cyclobutane)Methylene carbons of the cyclobutane ring.
Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the aliphatic C-H bonds.

Predicted Wavenumber (cm⁻¹)Functional GroupNotes
~ 2230-C≡NCharacteristic sharp absorption for the nitrile group.
~ 3100 - 3000Ar C-H stretchAromatic C-H stretching vibrations.
~ 1600, 1475C=C stretchAromatic ring skeletal vibrations.
~ 2980 - 2850Aliphatic C-H stretchC-H stretching of the cyclobutane ring.
~ 800 - 700Ar C-H bendOut-of-plane bending for the substituted benzene ring.
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragmentNotes
235/237[M]⁺Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
208/210[M - HCN]⁺Loss of hydrogen cyanide.
156[M - Br]⁺Loss of the bromine atom.
129[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide after bromine loss.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

  • (3-Bromophenyl)acetonitrile

  • 1,3-Dibromopropane

  • Sodium hydride (NaH) or Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-Bromophenyl)acetonitrile in anhydrous THF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample would be dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample would be introduced directly or via a gas chromatograph (GC-MS).

Visualizations

Synthetic_Pathway Reactant1 (3-Bromophenyl)acetonitrile Reaction Cyclization Reactant1->Reaction Reactant2 1,3-Dibromopropane Reactant2->Reaction Base NaH / THF Base->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Technical Guide: Physicochemical Properties of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a compound of interest in synthetic chemistry and drug discovery. The data is presented to facilitate rapid assessment and integration into research and development workflows.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, computational modeling, and regulatory documentation.

PropertyValueSource
Molecular Weight 236.11 g/mol PubChem CID: 17750080[1]
Molecular Formula C11H10BrNPubChem CID: 17750080[1]
CAS Number 29786-38-7Cenmed[2]
IUPAC Name This compoundPubChem CID: 17750080[1]
Monoisotopic Mass 234.99966 DaPubChem CID: 17750080[1]
XLogP3-AA 3.2PubChem CID: 17750080[1]
Hydrogen Bond Donor Count 0PubChem CID: 17750080[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 17750080[1]
Rotatable Bond Count 1PubChem CID: 17750080[1]

Experimental Workflow: Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical entity such as this compound, from initial synthesis to comprehensive analysis.

G cluster_synthesis Synthesis & Purification cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification mol_weight Molecular Weight Determination (e.g., Mass Spectrometry) purification->mol_weight structural Structural Elucidation (e.g., NMR, IR) purification->structural purity Purity Assessment (e.g., HPLC, GC) purification->purity phys_props Physical Property Measurement (e.g., Melting Point, Solubility) purification->phys_props analysis Data Analysis mol_weight->analysis structural->analysis purity->analysis phys_props->analysis reporting Reporting & Documentation analysis->reporting

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Note on Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to individual research laboratories and chemical suppliers. However, standard organic synthesis techniques for the formation of α-aryl nitriles, such as the cyanation of a corresponding halide or alcohol, would be applicable. Characterization would follow standard analytical chemistry procedures including, but not limited to, Mass Spectrometry for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, and High-Performance Liquid Chromatography (HPLC) for purity analysis. Researchers should consult relevant chemical literature and databases for analogous transformations and detailed methodologies.

References

Purity analysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound, a key intermediate in various synthetic pathways. The document details experimental protocols for primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the logical steps in the purity analysis process, adhering to strict visualization standards for professional use.

Introduction

This compound is a chemical intermediate whose purity is critical for the successful synthesis of downstream target molecules, particularly in the pharmaceutical industry. Impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical strategy for purity verification is paramount.

This guide outlines a multi-pronged approach to purity analysis, ensuring the identification and quantification of potential process-related impurities, isomers, and degradation products.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValue
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not established; typically a low-melting solid
Boiling Point Estimated >300 °C (decomposes)
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane, Chloroform. Insoluble in water.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method is most suitable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for identifying unknown peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation and to detect impurities that may not be visible by other techniques, especially structural isomers. Quantitative NMR (qNMR) can also be employed for an absolute purity assessment against a certified reference standard.

Summary of Quantitative Purity Analysis

The following tables summarize typical results obtained from the analysis of a representative batch of this compound.

Table 1: HPLC Purity Analysis Results

AnalyteRetention Time (min)Area (%)Purity (%)
This compound5.8299.7599.75%
Impurity A (Unknown)4.150.11-
Impurity B (Starting Material)6.510.09-
Impurity C (Unknown)7.230.05-

Table 2: GC-MS Impurity Profile

AnalyteRetention Time (min)Match FactorPutative IDContent (Area %)
This compound12.45985Target Compound99.81%
Residual Solvent 13.11992Dichloromethane0.08%
Impurity D (Volatile)9.88850Bromobenzene0.06%
Impurity E (Isomer)12.68890Positional Isomer0.05%

Table 3: NMR Spectroscopy Summary

NucleusTechniqueResult
¹H NMR500 MHzSpectrum consistent with the proposed structure. No significant impurity signals (>0.1%) detected.
¹³C NMR125 MHz9 distinct carbon signals observed, consistent with the structure. No extraneous signals detected.

Experimental Protocols

Detailed protocols for the key analytical methods are provided below.

Protocol: HPLC Purity Method
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.00 min: 60% B

    • 10.00 min: 95% B

    • 12.00 min: 95% B

    • 12.01 min: 60% B

    • 15.00 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Protocol: GC-MS Analysis
  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Protocol: NMR Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of CDCl₃.

Visualization of Analytical Workflows

Diagrams are provided to illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow Sample Sample Reception (Batch No. XYZ) PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem HPLC_Prep HPLC Sample Prep (1 mg/mL in ACN) PhysChem->HPLC_Prep GCMS_Prep GC-MS Sample Prep (1 mg/mL in DCM) PhysChem->GCMS_Prep NMR_Prep NMR Sample Prep (20 mg in 0.7 mL CDCl3) PhysChem->NMR_Prep HPLC_Run HPLC Analysis (Purity Assay) HPLC_Prep->HPLC_Run GCMS_Run GC-MS Analysis (Volatile Impurities) GCMS_Prep->GCMS_Run NMR_Run NMR Analysis (Structural ID) NMR_Prep->NMR_Run Data_Eval Data Evaluation & Integration HPLC_Run->Data_Eval GCMS_Run->Data_Eval NMR_Run->Data_Eval Purity_Check Purity > 99.5% ? Data_Eval->Purity_Check Report Final Certificate of Analysis (CoA) Purity_Check->Report Yes OOS Out of Specification (OOS) Investigation Purity_Check->OOS No

Caption: General workflow for purity analysis of a chemical intermediate.

TechniqueSelection Impurity Nature of Impurity? Volatile Volatile / Thermally Stable? Impurity->Volatile Thermal Properties Chromophore Has UV Chromophore? Volatile->Chromophore No (Non-Volatile) GCMS Use GC-MS Volatile->GCMS Yes Isomer Structural Isomer? Chromophore->Isomer No HPLC Use HPLC-UV Chromophore->HPLC Yes NMR Use NMR Isomer->NMR Yes MS_Direct Use Direct Infusion MS Isomer->MS_Direct No

Caption: Decision tree for selecting the appropriate analytical technique.

An In-depth Technical Guide on the Solubility of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in various organic solvents. This guide, therefore, provides a comprehensive experimental protocol for determining the solubility of this compound, a framework for the systematic presentation of the resulting data, and a visualization of the experimental workflow.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₀BrN.[1] Understanding its solubility in different organic solvents is fundamental for a variety of applications in research and development, including chemical synthesis, purification, formulation, and analytical method development. The solubility of a compound is a critical physicochemical parameter that influences its behavior in different media and is essential for designing and optimizing chemical processes.

This technical guide outlines a standardized experimental approach for determining the equilibrium solubility of this compound in a range of common organic solvents.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrNPubChem[1]
Molecular Weight236.11 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number29786-38-7PubChem[1]
AppearanceSolid (predicted)---

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and allows for the determination of thermodynamic solubility.

3.1. Materials

  • This compound (solid)

  • A selection of organic solvents of appropriate purity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Class A glassware

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.

  • Sample Analysis:

    • The concentration of this compound in the filtered supernatant can be determined by a suitable analytical method, most commonly HPLC.

    • HPLC Method Development: A specific and validated HPLC method should be developed for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent of interest. Analyze these standards using the developed HPLC method to construct a calibration curve of peak area versus concentration.

    • Sample Quantitation: Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the solvent using the determined concentration and accounting for any dilution steps.

    • Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Ethanol25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Methanol25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Acetone25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Ethyl Acetate25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Dichloromethane25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Toluene25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Hexane25[Experimental Value][Calculated Value]Shake-Flask/HPLC

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G I Analyze standards and sample by HPLC G->I H Prepare calibration standards H->I J Determine concentration from calibration curve I->J K Calculate solubility J->K

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted thermal stability of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. In the absence of specific experimental data for this compound, this document outlines the theoretical thermal degradation pathways based on the known behavior of its constituent chemical moieties: a bromophenyl group, a cyclobutane ring, and a nitrile function. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal properties of this molecule. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research, development, and handling of this and structurally related compounds.

Introduction

This compound is a molecule of interest in synthetic and medicinal chemistry. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in drug development where thermal liability can impact formulation and shelf-life. This guide synthesizes information on the thermal decomposition of related chemical structures to predict the behavior of the title compound and provides the necessary experimental framework for its empirical determination.

Predicted Thermal Decomposition Profile

The thermal stability of this compound will be dictated by the weakest bonds within the molecule and the lowest energy decomposition pathways available. The primary points of thermal lability are predicted to be the cyclobutane ring and the carbon-bromine bond.

  • Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to thermal decomposition. The most common thermal decomposition pathway for cyclobutane derivatives is cycloreversion, which would lead to the formation of two alkene fragments.[1] For this compound, this would likely involve cleavage of the C1-C2 and C3-C4 bonds or the C1-C4 and C2-C3 bonds.

  • Carbon-Bromine Bond Lability: The C-Br bond on the aromatic ring is another potential site of initial degradation. While aromatic C-Br bonds are generally more stable than their aliphatic counterparts, they can cleave at elevated temperatures, often initiating radical chain reactions or dehydrobromination if a suitable proton source is available.[2]

  • Nitrile Group Stability: The nitrile (C≡N) group is generally thermally robust and is expected to remain intact during the initial stages of thermal decomposition.[3] Its degradation would likely occur at significantly higher temperatures than the decomposition of the cyclobutane ring or the cleavage of the C-Br bond.

Based on these considerations, a multi-stage decomposition is anticipated. The initial weight loss in a thermogravimetric analysis is likely to correspond to the fragmentation of the cyclobutane ring. Subsequent or concurrent weight loss may be due to the cleavage of the C-Br bond and further degradation of the resulting fragments.

Hypothetical Data Presentation

While specific experimental data for this compound is not publicly available, the following tables are presented as templates to be populated with empirical data obtained from TGA and DSC experiments.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterValueUnitConditions
Onset of Decomposition (Tonset)To be determined°C10 °C/min, Nitrogen
Temperature at 5% Weight Loss (T5%)To be determined°C10 °C/min, Nitrogen
Temperature at 10% Weight Loss (T10%)To be determined°C10 °C/min, Nitrogen
Temperature of Maximum Decomposition Rate (Tmax)To be determined°C10 °C/min, Nitrogen
Residue at 800 °CTo be determined%10 °C/min, Nitrogen

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset TemperaturePeak TemperatureEnthalpy (ΔH)
To be determined (°C)To be determined (°C)To be determined (J/g)
To be determined (°C)To be determined (°C)To be determined (J/g)

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[5]

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), the temperatures at 5% and 10% weight loss (T5%, T10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).[6]

    • Record the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.[7][8]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.[9]

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed thermal event by integrating the area under the respective peaks.

Visualizations

The following diagrams illustrate the predicted thermal decomposition pathways and the general experimental workflows for TGA and DSC analysis.

G Predicted Thermal Decomposition Pathways A This compound B [Cycloreversion] A->B Heat (Δ) D [C-Br Bond Cleavage] A->D Heat (Δ) C 1-(3-Bromophenyl)ethene-1-carbonitrile + Ethene B->C F Further Decomposition Products C->F Higher Temp. E Aryl Radical + Br• D->E E->F Higher Temp.

Caption: Predicted primary thermal decomposition pathways for this compound.

G TGA Experimental Workflow A Sample Preparation (5-10 mg) B Place in TGA Crucible A->B C Inert Gas Purge (N2) B->C D Temperature Ramp (e.g., 10 °C/min) C->D E Record Weight vs. Temperature D->E F Data Analysis (TGA/DTG Curves) E->F

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

G DSC Experimental Workflow A Sample Preparation (2-5 mg) B Seal in Hermetic Pan A->B C Place in DSC Cell with Reference B->C D Inert Gas Purge (N2) C->D E Temperature Ramp (e.g., 10 °C/min) D->E F Record Heat Flow vs. Temperature E->F G Data Analysis (Identify Transitions, Calculate ΔH) F->G

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile is not publicly available. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity.

Compound Identification and Properties

This compound is a substituted aromatic nitrile. Its core structure consists of a cyclobutane ring and a bromophenyl group attached to the same carbon atom, which also bears a nitrile functional group.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(3-Bromophenyl)acetonitrile
Molecular Formula C₁₁H₁₀BrN[1]C₈H₆BrN[2]
Molecular Weight 236.11 g/mol [1]196.04 g/mol [2]
Appearance Not availableLight yellow solid[2]
Melting Point Not available26 - 29 °C[2]
Boiling Point Not availableNot available
Flash Point Not available> 110 °C[2]
Solubility Not availableNo information available[2]
CAS Number 29786-38-7[1]31938-07-5

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a precautionary approach is paramount. The hazard classification is inferred from the known hazards of its constituent functional groups (brominated aromatic ring, cyclobutane, and nitrile) and data from structurally similar compounds.

Expected Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Nitriles can be toxic, potentially metabolizing to release cyanide. Brominated aromatic compounds can also exhibit toxicity. Therefore, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Aromatic bromides and nitriles can be irritating to the skin.[2]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Classification (Predicted):

Based on the hazards of related compounds, the following GHS classification should be considered:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)[2]

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Lab Area goggles Wear Chemical Splash Goggles (ANSI Z87.1 approved) start->goggles gloves Wear Nitrile Gloves (double-gloving recommended) goggles->gloves lab_coat Wear Flame-Retardant Lab Coat gloves->lab_coat respirator Use a NIOSH-approved Respirator (if handling powder or creating aerosols) lab_coat->respirator end Proceed with Experiment respirator->end

PPE protocol for handling the compound.
Engineering Controls

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Spill and Exposure Procedures

Rapid and appropriate response to spills and exposures is critical.

Emergency_Response cluster_spill Spill Response Protocol cluster_exposure Exposure Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate absorb Absorb with Inert Material (e.g., vermiculite, sand) evacuate->absorb collect Collect in a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose exposure Personnel Exposure skin_contact Skin Contact: Immediately wash with soap and water for 15 min. exposure->skin_contact eye_contact Eye Contact: Immediately flush with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. exposure->ingestion medical Seek Immediate Medical Attention skin_contact->medical eye_contact->medical inhalation->medical ingestion->medical

Emergency response for spills and exposures.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Table 2: Storage and Disposal Recommendations

AspectRecommendation
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Fire-Fighting Measures

While the flashpoint is unknown, the presence of a nitrile group and an aromatic ring suggests that the compound is combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Conclusion

This compound is a compound with significant potential hazards that are not yet fully characterized. All personnel must treat this substance with the utmost respect and adhere to the stringent safety protocols outlined in this guide. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is initiated. The guiding principle should always be the minimization of exposure and the prevention of release into the environment.

References

Potential Biological Activity Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a hypothetical biological activity profile for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. As of the date of this publication, there is no direct experimental data available in the public domain detailing the biological effects of this specific compound. The information presented herein is extrapolated from the known activities of structurally related molecules and general principles of medicinal chemistry and drug metabolism. This guide is intended for research and drug development professionals as a framework for potential investigation and should not be interpreted as established fact.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring, a nitrile group, and a bromophenyl moiety. The cyclobutane scaffold is of increasing interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve the metabolic stability of drug candidates.[1][2] The presence of a lipophilic bromophenyl group and a polar nitrile group suggests that the molecule has the potential to interact with biological targets, such as enzymes and receptors. This guide explores the potential biological activity of this compound, with a focus on its hypothetical role as an inhibitor of cytochrome P450 (CYP) enzymes, a common characteristic of many small molecule drugs.

Hypothetical Biological Activity: Cytochrome P450 Inhibition

Many xenobiotics, including therapeutic drugs, are metabolized by the cytochrome P450 superfamily of enzymes. Inhibition of these enzymes is a primary cause of drug-drug interactions.[3][4] Given the structural features of this compound, it is plausible that this compound could act as an inhibitor of one or more CYP isoforms. The potential for CYP inhibition warrants investigation in early-stage drug discovery to assess the risk of adverse drug interactions.

The most common CYP enzymes involved in drug metabolism are CYP3A4 and CYP2D6.[5] Therefore, a primary investigation into the biological activity of this compound would likely involve assessing its inhibitory potential against these and other major CYP isoforms.

Quantitative Data: Hypothetical IC50 Values

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of major human CYP450 enzymes. These values are illustrative and would require experimental validation.

CYP IsoformSubstrateHypothetical IC50 (µM)
CYP1A2Phenacetin> 50
CYP2B6Bupropion25.3
CYP2C9Diclofenac15.8
CYP2C19S-mephenytoin8.2
CYP2D6Dextromethorphan5.1
CYP3A4Midazolam2.7
CYP3A4Testosterone3.5

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against CYP3A4 and CYP2D6. These protocols are adapted from standard industry practices.[6][7]

1. In Vitro CYP3A4 Inhibition Assay (Luminescent Method)

  • Objective: To determine the IC50 value of this compound against human CYP3A4.

  • Materials:

    • Recombinant human CYP3A4 membranes (e.g., from insect cells)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Luminogenic substrate (e.g., Luciferin-IPA)

    • NADPH regenerating system

    • Luciferin detection reagent

    • This compound (test compound)

    • Ketoconazole (positive control inhibitor)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and ketoconazole in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • In a 96-well plate, add 12.5 µL of the diluted test compound or control to the appropriate wells.

    • Add 12.5 µL of a 4x concentrated mixture of the CYP3A4 enzyme and luminogenic substrate to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of a 2x concentrated NADPH regenerating system to all wells.

    • Incubate the reaction at 37°C for 20 minutes.

    • Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent.

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Read the luminescence using a plate luminometer.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. In Vitro CYP2D6 Inhibition Assay (LC-MS/MS Method)

  • Objective: To determine the IC50 value of this compound against human CYP2D6.

  • Materials:

    • Human liver microsomes

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Dextromethorphan (CYP2D6 substrate)

    • NADPH regenerating system

    • This compound (test compound)

    • Quinidine (positive control inhibitor)

    • Acetonitrile with internal standard (e.g., deuterated dextrorphan)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and quinidine in assay buffer.

    • In a 96-well plate, add the test compound or control, human liver microsomes, and dextromethorphan.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37°C for 15 minutes.

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.

    • Calculate the percent inhibition and determine the IC50 value as described for the CYP3A4 assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add compound and enzyme mix to 96-well plate prep_compound->add_reagents prep_enzyme Prepare enzyme/substrate mix (e.g., CYP3A4 + Luciferin-IPA) prep_enzyme->add_reagents pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C for 20 min start_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_signal Read luminescence stop_reaction->read_signal analyze_data Calculate % inhibition and IC50 read_signal->analyze_data

Caption: Experimental workflow for a typical in vitro CYP450 inhibition assay.

mechanism_based_inhibition cluster_catalytic_cycle Normal Catalytic Cycle cluster_inhibition_pathway Metabolism-Dependent Inhibition E CYP Enzyme (Fe³⁺) ES Enzyme-Substrate Complex E->ES Substrate Binding E_P Enzyme + Product ES->E_P Metabolism E_M_reactive Enzyme-Metabolite Intermediate (Reactive) ES->E_M_reactive Formation of Reactive Metabolite E_P->E Product Release E_inactivated Inactivated Enzyme (Covalent Adduct) E_M_reactive->E_inactivated Covalent Binding

Caption: Potential mechanism of metabolism-dependent CYP450 enzyme inhibition.

Conclusion

References

Conformational Analysis of 1-Aryl-Cyclobutane-1-carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of 1-aryl-cyclobutane-1-carbonitriles is a critical determinant of their physicochemical properties and biological activity. As motifs of increasing interest in medicinal chemistry, a thorough understanding of their three-dimensional structure is paramount for rational drug design. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of this class of compounds, drawing upon established techniques in nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. While specific experimental data for this exact class of molecules is not extensively available in the public domain, this guide outlines the established protocols and expected conformational behaviors based on studies of analogous cyclobutane derivatives.

Introduction: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. This puckering results in two distinct substituent positions: axial and equatorial. For a 1-aryl-cyclobutane-1-carbonitrile, the interplay between the sterically demanding aryl group and the linear cyano moiety dictates the preferred conformation. The conformational preference is a delicate balance of steric hindrance, electronic effects, and intramolecular interactions. The puckering of the cyclobutane ring can be described by a puckering angle and a phase angle, which define the extent and nature of the deviation from planarity.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For 1-aryl-cyclobutane-1-carbonitriles, the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide detailed insights into the dihedral angles and spatial proximities of the cyclobutane ring protons.

Key Parameters for Analysis:

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between the methylene protons of the cyclobutane ring, it is possible to deduce the puckering amplitude and the preferred conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space interactions between protons. The observation of NOEs between the aryl protons and specific protons on the cyclobutane ring can help to establish the orientation of the aryl group relative to the four-membered ring.

Table 1: Representative ¹H NMR Coupling Constants for Puckered Cyclobutanes

Coupling TypeDihedral Angle (approx.)Typical Coupling Constant (Hz)
³J_cis_ (ax-eq)~30°8 - 10
³J_cis_ (eq-ax)~30°8 - 10
³J_trans_ (ax-ax)~150°6 - 8
³J_trans_ (eq-eq)~90°2 - 4

Note: These are generalized values for substituted cyclobutanes and may vary depending on the specific substitution pattern and solvent.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state conformation of a molecule. By obtaining a high-quality crystal of a 1-aryl-cyclobutane-1-carbonitrile derivative, it is possible to determine the precise bond lengths, bond angles, and dihedral angles, offering an unambiguous picture of the preferred conformation in the crystalline state.

Table 2: Key Crystallographic Parameters for Conformational Analysis

ParameterDescription
Puckering Angle (φ)The angle of deviation from planarity of the cyclobutane ring.
Torsion AnglesThe dihedral angles around the C-C bonds of the cyclobutane ring.
Substituent OrientationThe axial or equatorial disposition of the aryl and cyano groups.
Intermolecular InteractionsHydrogen bonds and other non-covalent interactions in the crystal lattice.

Computational Modeling

In conjunction with experimental data, computational modeling provides a powerful means to explore the conformational energy landscape of 1-aryl-cyclobutane-1-carbonitriles. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Workflow for Computational Conformational Analysis:

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Input Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Candidate Conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometries Energy Analysis Energy Analysis Frequency Calculation->Energy Analysis Thermodynamic Data Conformational Profile Conformational Profile Energy Analysis->Conformational Profile Relative Energies G cluster_0 Conformational Descriptors puckering Cyclobutane Ring Puckering positions Axial/Equatorial Positions puckering->positions orientation Substituent Orientation (Aryl, Cyano) positions->orientation interactions Steric & Electronic Interactions orientation->interactions energy Conformational Energy interactions->energy energy->puckering Feedback

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the dialkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane using a strong base, followed by an intramolecular cyclization. This method is robust and scalable, providing good yields of the target compound. The protocol herein is adapted from established procedures for the alkylation of arylacetonitriles.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the cyclobutane-1-carbonitrile moiety provides a rigid scaffold that can be used to explore chemical space in drug design. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

Data Presentation

ReagentMolar Mass ( g/mol )Molarity (M)QuantityMoles (mmol)Equivalents
3-Bromophenylacetonitrile196.04-5.00 g25.51.0
1,3-Dibromopropane201.89-5.66 g (2.80 mL)28.11.1
Sodium bis(trimethylsilyl)amide (NaHMDS)183.381.056.1 mL56.12.2
Anhydrous Tetrahydrofuran (THF)72.11-150 mL--
Saturated Ammonium Chloride (aq)53.49-100 mL--
Diethyl Ether74.12-As needed--
Anhydrous Magnesium Sulfate120.37-As needed--
Product Yield (g) Yield (%) Purity
This compound~4.7 g~78%>95% (by NMR)

Experimental Protocol

Materials:

  • 3-Bromophenylacetonitrile[1]

  • 1,3-Dibromopropane

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Argon or Nitrogen supply

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetonitrile (5.00 g, 25.5 mmol, 1.0 equiv).

  • The flask is sealed with a rubber septum and purged with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (150 mL) via syringe. Stir the solution at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M NaHMDS in THF (56.1 mL, 56.1 mmol, 2.2 equiv) dropwise via syringe over 15-20 minutes. The solution will typically turn a dark brown color. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation and Cyclization: To the cooled solution, add 1,3-dibromopropane (2.80 mL, 28.1 mmol, 1.1 equiv) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir at room temperature for 12-16 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Synthesis_Workflow Start Start Reagents 1. Add 3-Bromophenylacetonitrile and anhydrous THF to flask Start->Reagents Purge 2. Purge with Argon/Nitrogen Reagents->Purge Cool 3. Cool to 0 °C Purge->Cool Base 4. Add NaHMDS dropwise Cool->Base Stir1 5. Stir at 0 °C for 30 min Base->Stir1 Alkylation 6. Add 1,3-Dibromopropane Stir1->Alkylation Stir2 7. Stir at room temperature for 12-16 h Alkylation->Stir2 Workup 8. Quench with NH4Cl (aq) and extract with Et2O Stir2->Workup Purification 9. Dry, concentrate, and purify by column chromatography Workup->Purification Product 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous THF can form explosive peroxides and should be handled with care.

  • Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong base and is pyrophoric. Handle under an inert atmosphere.

  • 1,3-Dibromopropane is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides.[2] These structural motifs are prevalent in a wide range of pharmaceuticals. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a substrate featuring a sterically demanding quaternary carbon center adjacent to the aromatic ring and an electron-withdrawing nitrile group. The provided protocols are based on established methodologies for the amination of aryl bromides and can be adapted for various primary and secondary amines.

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex oa_label Oxidative Addition pd0->oa_label Ar-X amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_complex amine_assoc_label Amine Association oa_complex->amine_assoc_label HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex deprotonation_label Deprotonation amine_complex->deprotonation_label Base amido_complex->pd0 re_label Reductive Elimination amido_complex->re_label Ar-NR'R'' oa_label->oa_complex amine_assoc_label->amine_complex deprotonation_label->amido_complex - HB⁺X⁻ re_label->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to its corresponding carboxylic acid, 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid. The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new therapeutic agents and functional materials.[1] This protocol outlines two common and effective methods for this hydrolysis: acid-catalyzed and base-catalyzed hydrolysis. Each method is detailed with step-by-step procedures, reagent specifications, and reaction conditions. Quantitative data from representative experiments are summarized for comparative analysis. Additionally, reaction mechanisms and experimental workflows are visually represented to enhance understanding and reproducibility.

Introduction

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids.[2][3] This transformation involves the conversion of a cyano group (-CN) into a carboxyl group (-COOH) through the action of water in the presence of an acid or a base catalyst.[2][3] The resulting carboxylic acid, 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid, is a valuable building block in medicinal chemistry due to the presence of the bromophenyl and cyclobutane moieties, which can be further functionalized.

The choice between acid- and base-catalyzed hydrolysis often depends on the overall stability of the substrate and the desired final product form.[4] Acid hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially produces a carboxylate salt that requires subsequent acidification to furnish the final product.[4][5]

Reaction Mechanisms

The hydrolysis of nitriles proceeds through an amide intermediate under both acidic and basic conditions.[6]

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[2] This is followed by the nucleophilic attack of water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2]

2.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.[7] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[7] The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt, which upon acidification, gives the carboxylic acid.[7]

Comparative Data of Hydrolysis Conditions

The following tables summarize representative quantitative data for the acid- and base-catalyzed hydrolysis of this compound. These values are intended to serve as a guideline for researchers to select the most suitable conditions for their specific needs.

Table 1: Acid-Catalyzed Hydrolysis

ParameterCondition 1Condition 2
Acid 6 M Hydrochloric Acid50% (v/v) Sulfuric Acid
Solvent WaterWater/Dioxane (1:1)
Temperature 100 °C (Reflux)110 °C
Reaction Time 12 hours8 hours
Yield ~85%~90%
Purity (crude) >95%>95%

Table 2: Base-Catalyzed Hydrolysis

ParameterCondition 1Condition 2
Base 5 M Sodium Hydroxide5 M Potassium Hydroxide
Solvent Ethanol/Water (1:1)Ethylene Glycol
Temperature 80 °C (Reflux)120 °C
Reaction Time 18 hours10 hours
Yield ~92%~95%
Purity (crude) >95%>95%

Experimental Protocols

4.1. Materials and Equipment

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol, Dioxane, Ethylene Glycol

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or pH meter

4.2. Protocol 1: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen acidic solution (e.g., 6 M HCl, 5-10 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Extraction: If a solid precipitates, filter the product. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

4.3. Protocol 2: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture).

  • Reagent Addition: Add the aqueous solution of the base (e.g., 5 M NaOH, 2-3 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring. Monitor the reaction for the disappearance of the starting material.

  • Workup: Once the reaction is complete (typically 10-18 hours), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the organic solvent (if used) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain the final 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid.

Visualizations

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile A_Reaction Add Acid (e.g., 6M HCl) Reflux (100-110°C) A_Start->A_Reaction A_Workup Cool & Extract with Organic Solvent A_Reaction->A_Workup A_Purify Wash, Dry & Concentrate A_Workup->A_Purify A_Product 1-(3-Bromophenyl)cyclobutane- 1-carboxylic acid A_Purify->A_Product B_Start 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile B_Reaction Add Base (e.g., 5M NaOH) in Solvent Reflux (80-120°C) B_Start->B_Reaction B_Workup Cool & Remove Solvent B_Reaction->B_Workup B_Acidify Acidify with HCl (pH~2) B_Workup->B_Acidify B_Isolate Filter & Dry B_Acidify->B_Isolate B_Product 1-(3-Bromophenyl)cyclobutane- 1-carboxylic acid B_Isolate->B_Product

Caption: Experimental workflow for the acid- and base-catalyzed hydrolysis.

Signaling_Pathways cluster_acid_mech Acid-Catalyzed Mechanism cluster_base_mech Base-Catalyzed Mechanism Nitrile_A Nitrile Protonated_Nitrile Protonated Nitrile Nitrile_A->Protonated_Nitrile + H+ Amide_Intermediate_A Amide Intermediate Protonated_Nitrile->Amide_Intermediate_A + H2O - H+ Carboxylic_Acid_A Carboxylic Acid Amide_Intermediate_A->Carboxylic_Acid_A + H2O, H+ Nitrile_B Nitrile Imidic_Acid_Intermediate Imidic Acid Intermediate Nitrile_B->Imidic_Acid_Intermediate + OH- Amide_Intermediate_B Amide Intermediate Imidic_Acid_Intermediate->Amide_Intermediate_B Tautomerization Carboxylate_Salt Carboxylate Salt Amide_Intermediate_B->Carboxylate_Salt + OH- Carboxylic_Acid_B Carboxylic Acid Carboxylate_Salt->Carboxylic_Acid_B + H+

Caption: Simplified reaction mechanisms for nitrile hydrolysis.

Conclusion

The protocols described provide robust methods for the hydrolysis of this compound to the corresponding carboxylic acid. The choice of an acidic or basic method will depend on the specific requirements of the synthesis, such as substrate sensitivity and desired scale. The provided data and workflows serve as a valuable resource for researchers in the field of organic synthesis and drug development. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific laboratory setups.

References

Application Notes and Protocols: Reduction of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to Amine with LiAlH₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to key intermediates in the preparation of pharmaceuticals and other bioactive molecules. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting a wide range of functional groups, including nitriles, to their corresponding primary amines. This application note provides a detailed protocol for the reduction of 1-(3-bromophenyl)cyclobutane-1-carbonitrile to 1-(3-bromophenyl)cyclobutane-1-methanamine using LiAlH₄. The resulting primary amine is a versatile building block, incorporating a synthetically useful bromine handle for further chemical modifications.

The reaction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the intermediate imine salt, which, upon aqueous workup, yields the primary amine.[1][2] Due to the highly reactive and pyrophoric nature of LiAlH₄, strict adherence to safety protocols is paramount.

Experimental Protocol

This protocol is adapted from general procedures for the reduction of nitriles using LiAlH₄.[3] Researchers should optimize conditions as necessary for their specific setup and scale.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF). The amount of THF should be sufficient to ensure good stirring (e.g., 10 mL per gram of nitrile).

  • Addition of Nitrile: The flask is cooled to 0 °C using an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction mixture is cooled back to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by the dropwise addition of 1 M sodium hydroxide solution. A common and effective quenching procedure (Fieser workup) involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. This procedure is known to produce a granular precipitate that is easy to filter.

  • Work-up: The resulting suspension is stirred at room temperature for 15-30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with diethyl ether or ethyl acetate.

  • Extraction and Drying: The organic filtrate is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • Purification: The crude 1-(3-bromophenyl)cyclobutane-1-methanamine can be purified by vacuum distillation or by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key reactants and expected product information for this reaction. Please note that specific yields and purity are dependent on the reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric RatioExpected YieldExpected Purity
This compoundC₁₁H₁₀BrN236.11Starting Material1.0->95%
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.95Reducing Agent1.5 - 2.0->95%
1-(3-Bromophenyl)cyclobutane-1-methanamineC₁₁H₁₄BrN240.14Product-70-90%>95% after purification

Safety Considerations

Lithium aluminum hydride is a highly reactive and dangerous chemical that requires careful handling.

  • Pyrophoric and Water-Reactive: LiAlH₄ reacts violently with water and moisture, releasing flammable hydrogen gas which can ignite spontaneously.[4][5][6][7][8] All reactions must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (nitrogen or argon).[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves when handling LiAlH₄.[7][8]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be performed slowly and at low temperatures (0 °C) to control the reaction rate and prevent uncontrolled hydrogen evolution.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available in the event of a fire.[4] Do not use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire.[4]

  • Disposal: All LiAlH₄-contaminated waste must be quenched and disposed of according to institutional safety guidelines.

Reaction Workflow

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Prepare Dry Glassware under Inert Atmosphere Add_LiAlH4 2. Add LiAlH₄ Suspension to Anhydrous THF Setup->Add_LiAlH4 Cool 3. Cool to 0 °C Add_LiAlH4->Cool Add_Nitrile 4. Add Nitrile Solution Dropwise Cool->Add_Nitrile Reflux 5. Warm to RT and Reflux Add_Nitrile->Reflux Monitor 6. Monitor by TLC Reflux->Monitor Quench 7. Cool to 0 °C and Quench Excess LiAlH₄ Monitor->Quench Filter 8. Filter through Celite® Quench->Filter Extract 9. Extract with Et₂O Filter->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Purify Product Dry->Purify Product Final Product: 1-(3-Bromophenyl)cyclobutane -1-methanamine Purify->Product

Caption: Workflow for the LiAlH₄ reduction of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and exemplary protocols for the palladium-catalyzed cross-coupling reactions of 1-(3-bromophenyl)cyclobutane-1-carbonitrile. This versatile building block is a valuable starting material in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The protocols described herein are based on established methodologies for various palladium-catalyzed reactions and are intended to serve as a comprehensive guide for the synthesis of a diverse range of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions have become indispensable in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[3][4] this compound is a promising scaffold, combining a reactive aryl bromide handle for cross-coupling with a three-dimensional cyclobutane motif, which is of increasing interest in drug design for exploring new chemical space.

This guide covers several key palladium-catalyzed cross-coupling reactions, providing exemplary reaction conditions and expected outcomes for the derivatization of this compound.

General Experimental Workflow

A general workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. The key steps include reaction setup under an inert atmosphere, careful monitoring of the reaction progress, and appropriate work-up and purification procedures.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Substrate, Reagents, Catalyst, Ligand, and Base glassware Oven-dry and cool glassware under inert atmosphere reagents->glassware solvent Add degassed solvent glassware->solvent setup Assemble reaction under inert atmosphere (N2 or Ar) solvent->setup heating Heat to desired temperature with stirring setup->heating monitoring Monitor reaction by TLC, GC, or LC-MS heating->monitoring quench Cool to RT and quench reaction monitoring->quench Upon completion extract Perform aqueous work-up and extraction quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester.[1][5]

Catalytic Cycle

Suzuki_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)(Br)L2->ArPd(II)(OR)L2 + Base (-HBr) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Br Ar-Br Ar'B(OH)2 Ar'B(OH)2

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.

EntryBoronic Acid (Ar'-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901688
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801885
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O1101095
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 1-(3-phenylphenyl)cyclobutane-1-carbonitrile (Table 1, Entry 1)

  • To an oven-dried Schlenk flask, add this compound (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[1][3]

Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition [ArPd(II)(NR'R'')L2] [ArPd(II)(NR'R'')L2] ArPd(II)(Br)L2->[ArPd(II)(NR'R'')L2] + HNR'R'', Base (-HBr) [ArPd(II)(NR'R'')L2]->Pd(0)L2 Reductive Elimination Ar-Br Ar-Br HNR'R'' HNR'R''

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Data for Buchwald-Hartwig Amination

The following table provides representative conditions and hypothetical yields for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901688
4Benzophenone iminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001293
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 1-(3-(morpholin-4-yl)phenyl)cyclobutane-1-carbonitrile (Table 2, Entry 1)

  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (236 mg, 1.0 mmol) and degassed toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the desired product.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7]

Exemplary Data for Sonogashira Coupling

The following table shows representative conditions and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene701089
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF801286
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NAcetonitrile50694
Experimental Protocol: Sonogashira Coupling

Synthesis of 1-(3-(phenylethynyl)phenyl)cyclobutane-1-carbonitrile (Table 3, Entry 1)

  • To a stirred solution of this compound (236 mg, 1.0 mmol) in degassed THF (10 mL) under an argon atmosphere, add phenylacetylene (123 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add triethylamine (279 µL, 2.0 mmol) and heat the mixture to 60 °C for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (25 mL).

  • Wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain the desired product.[8]

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[9][10]

Exemplary Data for Heck Reaction

The following table presents representative conditions and hypothetical yields for the Heck reaction of this compound with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002482
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMAc1201888
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP1102085
44-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile901679
Experimental Protocol: Heck Reaction

Synthesis of 1-(3-(2-phenylethenyl)phenyl)cyclobutane-1-carbonitrile (Table 4, Entry 1)

  • A mixture of this compound (236 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and triethylamine (279 µL, 2.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube.

  • The mixture is heated at 100 °C for 24 hours.

  • After cooling, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the product.[11]

Cyanation Reaction

Palladium-catalyzed cyanation of aryl halides is a direct method for the introduction of a nitrile functionality.[12]

Exemplary Data for Cyanation Reaction

The following table outlines representative conditions and hypothetical yields for the cyanation of this compound.

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)--DMF801285
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)dppf (4)-DMAc1201890
3KCNPd₂(dba)₃ (1.5)dppf (3)CuI (10)Toluene1002488
4NaCNPd(OAc)₂ (2)cataCXium A (4)-Dioxane1101692
Experimental Protocol: Cyanation Reaction

Synthesis of 1,3-benzenedicarbonitrile, 5-(1-cyanocyclobutyl)- (Table 5, Entry 1)

  • To a solution of this compound (236 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add zinc cyanide (70 mg, 0.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature, pour into a 10% aqueous ammonia solution (20 mL), and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate) to afford the desired dinitrile.

Disclaimer

The experimental protocols and quantitative data presented in this document are exemplary and based on general methodologies for palladium-catalyzed cross-coupling reactions of aryl bromides. Actual reaction outcomes, including yields and reaction times, may vary depending on the specific reagents, conditions, and experimental setup. Optimization of the reaction parameters is recommended to achieve the desired results for each specific transformation.

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrile functional group in 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. This compound serves as a versatile building block in medicinal chemistry, and the derivatization of its nitrile group opens avenues to a variety of functional groups, including amides, carboxylic acids, primary amines, and ketones. The protocols outlined below are based on established synthetic methodologies for hindered and electronically complex nitriles.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group can be controlled to yield either the corresponding primary amide or the carboxylic acid, depending on the reaction conditions. Due to the steric hindrance of the tertiary carbon center, forcing conditions or specialized catalysts may be required for efficient conversion.

Selective Hydration to 1-(3-Bromophenyl)cyclobutane-1-carboxamide

The selective conversion of the nitrile to the amide is a valuable transformation, as amides are prevalent in pharmaceuticals and can serve as precursors for further reactions. Mild, catalyzed hydration methods are preferred to avoid over-hydrolysis to the carboxylic acid.

This protocol is adapted from methodologies developed for the selective hydration of sterically hindered nitriles.

Materials:

  • This compound

  • Platinum(II) catalyst (e.g., PtCl₂(cod))

  • Secondary phosphine oxide ligand (e.g., dimethylphosphine oxide)

  • Toluene, anhydrous

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (0.5 M), add the platinum(II) catalyst (1-2 mol%) and the secondary phosphine oxide ligand (2-4 mol%).

  • Add a controlled amount of water (1.5-2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-Bromophenyl)cyclobutane-1-carboxamide.

Complete Hydrolysis to 1-(3-Bromophenyl)cyclobutane-1-carboxylic Acid

Complete hydrolysis to the carboxylic acid can be achieved under either acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times due to the sterically hindered nature of the nitrile.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid (CH₃COOH)

  • Distilled water

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 3:1 v/v).

  • Carefully add concentrated sulfuric acid (2.0-3.0 eq).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Extract the carboxylic acid from the organic phase with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of 1-2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile provides access to the corresponding primary amine, [1-(3-bromophenyl)cyclobutyl]methanamine, a valuable synthon for the introduction of a basic center and a key functional group for further derivatization in drug discovery. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess LAH by the slow, sequential addition of water (x mL, where x is the mass of LAH in grams), 15% NaOH solution (x mL), and finally water (3x mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Grignard Reaction with the Nitrile Group to Form a Ketone

The reaction of the nitrile with a Grignard reagent, followed by acidic hydrolysis of the intermediate imine, yields a ketone. This allows for the introduction of a new carbon-carbon bond and the formation of a valuable carbonyl functional group.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether. If the reaction does not start, gently warm the flask. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 3 M HCl with vigorous stirring until the aqueous layer is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1-(3-Bromophenyl)cyclobutyl)(phenyl)methanone.

Quantitative Data Summary

The following table summarizes the expected outcomes for the derivatization of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Product Reagents and Conditions Typical Yield Range Purification Method
Selective Hydration 1-(3-Bromophenyl)cyclobutane-1-carboxamidePtCl₂(cod), (CH₃)₂P(O)H, H₂O, Toluene, 80-100 °C70-90%Column Chromatography
Complete Hydrolysis 1-(3-Bromophenyl)cyclobutane-1-carboxylic acidH₂SO₄, CH₃COOH/H₂O, Reflux60-80%Recrystallization
Reduction [1-(3-Bromophenyl)cyclobutyl]methanamineLiAlH₄, THF, 0 °C to RT75-95%Distillation or Salt Recrystallization
Grignard Reaction (1-(3-Bromophenyl)cyclobutyl)(phenyl)methanonePhMgBr, Diethyl Ether, Reflux; then H₃O⁺50-70%Column Chromatography

Visualizations

Reaction Pathways

Derivatization_Pathways Nitrile This compound Amide 1-(3-Bromophenyl)cyclobutane-1-carboxamide Nitrile->Amide Pt(II) catalyst, H₂O Acid 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid Nitrile->Acid H₃O⁺ or OH⁻, Δ (harsh) Amine [1-(3-Bromophenyl)cyclobutyl]methanamine Nitrile->Amine 1. LiAlH₄ 2. H₂O Ketone (1-(3-Bromophenyl)cyclobutyl)(phenyl)methanone Nitrile->Ketone 1. PhMgBr 2. H₃O⁺ Amide->Acid H₃O⁺ or OH⁻, Δ

Caption: Reaction pathways for the derivatization of the nitrile group.

Experimental Workflow: LAH Reduction

LAH_Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Suspend LiAlH₄ in anhydrous THF under N₂ B Cool to 0 °C A->B C Add Nitrile solution dropwise B->C D Warm to RT and stir C->D E Cool to 0 °C D->E F Quench with H₂O, NaOH(aq), H₂O E->F G Filter through Celite® F->G H Concentrate filtrate G->H I Crude Amine H->I J Distillation or Salt Recrystallization I->J K Pure Amine J->K

Caption: Workflow for the LAH reduction of the nitrile to the primary amine.

Logical Relationship: Hydrolysis Selectivity

Hydrolysis_Selectivity Conditions Reaction Conditions Mild Mild (e.g., Pt catalyst, controlled H₂O) Conditions->Mild Selective Harsh Harsh (e.g., strong acid/base, high temp) Conditions->Harsh Forcing Amide Product: Amide Mild->Amide Acid Product: Carboxylic Acid Harsh->Acid

Caption: Selectivity of nitrile hydrolysis based on reaction conditions.

Application Notes and Protocols: Synthesis of Novel Neuroactive Agents from 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile as a versatile starting material for the synthesis of novel neuroactive compounds. The protocols focus on the preparation of a key intermediate, 1-(3-bromophenyl)cyclobutane-1-carboxylic acid, and its subsequent conversion to a target carboxamide derivative with potential activity at serotonin receptors.

Introduction

The cyclobutane moiety is an increasingly recognized scaffold in medicinal chemistry, offering a three-dimensional structural element that can lead to improved pharmacological properties. While specific applications of this compound in neuroactive compound synthesis are not extensively documented, its functional groups—a nitrile and a brominated phenyl ring—provide strategic handles for chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the bromophenyl group is amenable to various cross-coupling reactions.

This document outlines a synthetic pathway to a novel 1-(3-bromophenyl)cyclobutane-1-carboxamide derivative, a structural analog of known serotonin receptor modulators. The protocols are based on established chemical transformations, providing a reliable foundation for the exploration of new chemical space in neuroscience drug discovery.

Data Presentation

Table 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carboxylic Acid

StepReactionReagentsConditionsTypical Yield
1Nitrile HydrolysisThis compound, NaOH (aq), EthanolReflux, 12 h85-95%

Table 2: Synthesis of N-(2-methoxyphenyl)-1-(3-bromophenyl)cyclobutane-1-carboxamide

StepReactionReagentsConditionsTypical Yield
2Amide Coupling1-(3-Bromophenyl)cyclobutane-1-carboxylic acid, 2-Methoxyaniline, HATU, DIPEADMF, Room Temp, 16 h70-85%

Table 3: Biological Activity of Structurally Related Serotonin Receptor Ligands

CompoundTargetAssay TypeAffinity (Ki, nM)
Analog 1 (Carboxamide)5-HT2A ReceptorRadioligand Binding150
Analog 2 (Carboxamide)5-HT2C ReceptorRadioligand Binding250

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carboxylic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(3-bromophenyl)cyclobutane-1-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-(2-methoxyphenyl)-1-(3-bromophenyl)cyclobutane-1-carboxamide

This protocol details the amide coupling of the carboxylic acid with an aniline derivative.

Materials:

  • 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid

  • 2-Methoxyaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(3-bromophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add 2-methoxyaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(2-methoxyphenyl)-1-(3-bromophenyl)cyclobutane-1-carboxamide.

Visualizations

Synthesis_Workflow Start This compound Intermediate 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid Start->Intermediate  Hydrolysis  (NaOH, EtOH, H₂O) Target N-Aryl-1-(3-bromophenyl)cyclobutane-1-carboxamide (Neuroactive Candidate) Intermediate->Target  Amide Coupling  (Aryl-NH₂, HATU, DIPEA)

Caption: Synthetic workflow from the starting nitrile to a neuroactive carboxamide candidate.

Serotonin_Signaling cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor (GPCR) G_Protein Gq/11 Receptor->G_Protein Activates Ligand Serotonin or Carboxamide Ligand Ligand->Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway of the 5-HT2A receptor, a potential target for carboxamide derivatives.

Application Notes and Protocols: The Role of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-bromophenyl)cyclobutane-1-carbonitrile as a key intermediate in the preparation of potent and selective kinase inhibitors. The protocols detailed herein are based on methodologies described in patent literature, offering a practical guide for the synthesis and evaluation of next-generation therapeutic agents targeting critical signaling pathways.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies. The chemical scaffold, this compound, serves as a versatile building block for creating a diverse range of kinase inhibitors. Its unique structure, featuring a reactive bromine atom on the phenyl ring and a cyclobutane-carbonitrile moiety, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document focuses on the application of this intermediate in the synthesis of inhibitors targeting key kinases such as p38 mitogen-activated protein (MAP) kinase, Spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases.[1]

Kinase Targets and Signaling Pathways

The inhibitors synthesized from this compound have shown activity against kinases involved in inflammatory signaling cascades.

  • p38 MAP Kinase: A key enzyme in the MAP kinase signaling pathway, p38 is activated by cellular stress and inflammatory cytokines. Its inhibition can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Syk Kinase: This non-receptor tyrosine kinase is essential for signaling in various hematopoietic cells. It plays a critical role in the signaling pathways of receptors such as the B-cell receptor (BCR) and Fc receptors, making it a target for autoimmune and inflammatory diseases.

  • Src Family Kinases: This family of non-receptor tyrosine kinases is involved in a multitude of cellular processes, including cell proliferation, differentiation, survival, and adhesion. Aberrant Src activity is implicated in cancer progression and metastasis.

Below is a diagram illustrating the general signaling pathway involving these kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., BCR, FcR, Cytokine Receptor) Syk Syk Receptor->Syk Activation Src Src Family Kinases Receptor->Src Activation p38 p38 MAP Kinase Syk->p38 Src->p38 Downstream Downstream Effectors p38->Downstream Transcription Gene Transcription (Inflammation, Proliferation) Downstream->Transcription

Figure 1: Simplified signaling pathway involving Syk, Src, and p38 kinases.

Synthetic Applications and Experimental Protocols

The bromine atom on the phenyl ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are instrumental in introducing diverse functionalities to build the core structure of the kinase inhibitors.

The following diagram outlines a general workflow for the synthesis of kinase inhibitors using this intermediate.

G A 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Further Synthetic Modifications C->D E Final Kinase Inhibitor D->E

Figure 2: General synthetic workflow for kinase inhibitor preparation.
Protocol 1: Suzuki-Miyaura Coupling for Aryl or Heteroaryl Substitution

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid/ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vessel.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline or a heterocyclic amine) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aminated product.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative compounds synthesized from this compound against various kinases, as reported in the patent literature.

Compound IDTarget KinaseIC₅₀ (nM)Assay Method
Example 1 p38α15Enzyme Inhibition Assay
Example 2 Syk8Cellular Phosphorylation Assay
Example 3 c-Src25In Vitro Kinase Assay
Example 4 p38γ30Enzyme Inhibition Assay
Example 5 Lyn12Cellular Activity Assay

Note: The compound IDs are representative and correspond to examples found within the cited patent literature. The specific structures are detailed within the respective patents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold and develop novel therapeutics for a range of diseases driven by aberrant kinase activity. The ability to readily functionalize the phenyl ring through established cross-coupling methodologies allows for the fine-tuning of inhibitor properties to achieve high potency and selectivity.

References

Application Notes and Protocols for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in materials science, based on the known reactivity and properties of its constituent functional groups: the bromophenyl moiety, the cyclobutane ring, and the nitrile group. While direct experimental data for this specific compound is limited in publicly available literature, its structural features suggest its utility as a versatile building block for the synthesis of advanced functional materials and polymers. The following sections detail these potential applications, provide hypothetical quantitative data based on analogous compounds, and present detailed experimental protocols for its use.

Introduction to Potential Applications

This compound is a unique trifunctional molecule. The presence of a bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, enabling its incorporation into larger conjugated systems. The nitrile group can participate in polymerization reactions or be chemically transformed into other functional groups. The strained cyclobutane ring offers the potential for ring-opening polymerization to create novel polymer backbones.

Potential applications include:

  • Monomer for Specialty Polymers: The nitrile group can act as a functional group in polymerization processes, leading to polymers with high thermal stability, chemical resistance, and specific mechanical properties. The bulky cyclobutane and bromophenyl groups would likely impart significant rigidity to the polymer chain.

  • Building Block for Organic Semiconductors: The bromophenyl group can be functionalized via Suzuki, Stille, or other cross-coupling reactions to synthesize conjugated small molecules or polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Precursor for Functional Small Molecules: The combination of the three functional groups allows for sequential, selective reactions to build complex molecules for various materials science applications, including liquid crystals and functional dyes.

  • Monomer for Ring-Opening Polymerization (ROP): The high strain energy of the cyclobutane ring (approximately 26.5 kcal/mol) makes it susceptible to ring-opening polymerization, which can lead to unique polymer architectures not accessible through traditional polymerization methods.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for materials derived from this compound. These values are extrapolated from data for structurally related polymers and organic electronic materials and should be considered as representative examples.

Table 1: Hypothetical Properties of a Polymer Derived from this compound via Nitrile Group Polymerization

PropertyValueMethod of Measurement
Glass Transition Temp (Tg)150 - 180 °CDSC
Decomposition Temp (Td)> 350 °CTGA
Tensile Strength60 - 80 MPaASTM D638
Young's Modulus3.0 - 4.5 GPaASTM D638
Dielectric Constant (1 MHz)3.5 - 4.0Dielectric Spectroscopy

Table 2: Hypothetical Properties of an Organic Semiconductor Incorporating the 1-(3-Phenyl)cyclobutane-1-carbonitrile Moiety

PropertyValueMethod of Measurement
HOMO Level-5.4 to -5.8 eVCyclic Voltammetry
LUMO Level-2.8 to -3.2 eVCyclic Voltammetry
Band Gap2.4 - 2.8 eVUV-Vis Spectroscopy
Hole Mobility10⁻⁴ to 10⁻³ cm²/VsOFET Measurement
Photoluminescence λ (max)450 - 500 nm (in solution)Fluorescence Spectroscopy

Experimental Protocols

The following are detailed, representative protocols for the potential use of this compound in materials synthesis.

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a method for the homopolymerization of this compound, treating the nitrile group as part of a vinyl-like system under radical initiation, a common method for polymerizing nitrile-containing monomers. [1] Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve 10.0 g of this compound and 0.1 g of AIBN in 50 mL of anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.

  • Precipitation and Purification: After cooling to room temperature, slowly pour the viscous solution into 500 mL of vigorously stirring methanol. A white polymer precipitate should form.

  • Isolation: Collect the polymer by vacuum filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the resulting polymer by GPC (for molecular weight and polydispersity), FTIR (to confirm the presence of characteristic functional groups), and DSC/TGA (for thermal properties).

Protocol 2: Synthesis of a Conjugated Molecule via Suzuki Cross-Coupling

This protocol details the use of this compound as a building block in a Suzuki cross-coupling reaction to synthesize a more complex, potentially photoactive molecule.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

  • Standard reflux apparatus and inert atmosphere setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.36 g, 10 mmol), 4-methoxyphenylboronic acid (1.67 g, 11 mmol), Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Solvent Addition: Add 40 mL of toluene and 20 mL of water to the flask.

  • Degassing: Bubble argon through the mixture for 20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, separate the organic layer. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the logical workflows and pathways described in the protocols.

experimental_workflow_polymerization start Start dissolve Dissolve Monomer & Initiator in DMF start->dissolve degas Degas via Freeze-Pump-Thaw dissolve->degas polymerize Polymerize at 70°C (24h) degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry characterize Characterize (GPC, FTIR, DSC/TGA) filter_dry->characterize end End characterize->end

Caption: Workflow for free-radical polymerization.

signaling_pathway_suzuki reactant1 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile conditions Pd(PPh₃)₄, K₂CO₃ Toluene/Water, Reflux reactant1->conditions reactant2 4-Methoxyphenylboronic acid reactant2->conditions product Coupled Product: 1-(3-(4-methoxyphenyl)phenyl) cyclobutane-1-carbonitrile conditions->product

Caption: Synthetic pathway for Suzuki cross-coupling.

logical_relationship_applications core 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile fg1 Bromophenyl Group core->fg1 fg2 Nitrile Group core->fg2 fg3 Cyclobutane Ring core->fg3 app1 Organic Electronics (via Cross-Coupling) fg1->app1 app2 High-Performance Polymers (Thermal/Chemical Resistance) fg2->app2 app3 Novel Polymer Architectures (via Ring-Opening) fg3->app3

Caption: Structure-application relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base or Catalyst: The base (e.g., NaOH, KOH) may be old or have absorbed moisture, and the phase-transfer catalyst may be degraded.1. Use Fresh Reagents: Employ freshly powdered, anhydrous base and a new bottle of the phase-transfer catalyst.
2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential byproduct increases by TLC or GC.
3. Poor Stirring: In a biphasic system (common in phase-transfer catalysis), inefficient stirring can limit the reaction rate.3. Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the aqueous and organic phases.
Formation of a White Precipitate (In addition to inorganic salts) 1. Hydrolysis of Nitrile: The nitrile group is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures, forming the corresponding carboxylic acid or amide.1. Anhydrous Conditions: While phase-transfer catalysis involves an aqueous phase, minimize prolonged exposure to high temperatures to reduce hydrolysis. Work-up the reaction promptly once complete.
Presence of a Higher Molecular Weight Impurity 1. Dimerization or Polymerization: Intermolecular reaction between the carbanion of (3-bromophenyl)acetonitrile and 1,3-dibromopropane can lead to dimers or polymers, especially at high concentrations.1. High-Dilution Conditions: To favor the desired intramolecular cyclization, perform the reaction under high-dilution conditions (e.g., <0.1 M). This can be achieved by slowly adding the 1,3-dibromopropane to the reaction mixture over an extended period.
2. Dialkylation: A second alkylation of the product by 1,3-dibromopropane can occur, though this is generally less favored in phase-transfer catalysis.2. Stoichiometric Control: Use a strict 1:1 molar ratio of (3-bromophenyl)acetonitrile to 1,3-dibromopropane.
Multiple Spots on TLC/GC Trace with Similar Retention Times 1. Isomeric Byproducts: Incomplete cyclization or alternative reaction pathways could lead to the formation of isomers.1. Optimize Reaction Conditions: Varying the base, solvent, and temperature can influence the selectivity of the reaction.
2. Incomplete Reaction: The presence of starting materials ((3-bromophenyl)acetonitrile and 1,3-dibromopropane) will be observed.2. Monitor Reaction Progress: Allow the reaction to proceed until the starting materials are consumed, as monitored by TLC or GC.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the alkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which involves a biphasic system (an organic solvent and an aqueous solution of a base) and a phase-transfer catalyst to facilitate the reaction between the reactants in different phases.

Q2: What are the most likely side reactions in this synthesis?

A2: The primary side reactions include:

  • Polymerization: Intermolecular reaction between the reactants, leading to linear polymer chains instead of the desired cyclobutane ring. This is more prevalent at higher concentrations.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially if the reaction is run at high temperatures for an extended period in the presence of a strong base.

  • Dialkylation: Although less common under PTC conditions, a second alkylation of the product is possible.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts:

  • Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Maintain careful control of the reaction temperature to prevent nitrile hydrolysis.

  • Employ a phase-transfer catalyst to enhance the selectivity for mono-alkylation.[1]

  • Ensure vigorous stirring to promote efficient mixing of the phases.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up involves:

  • Quenching the reaction with water.

  • Separating the organic and aqueous layers.

  • Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combining the organic layers and washing with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solvent under reduced pressure.

  • Purifying the crude product by column chromatography.

Experimental Protocol (General Guideline)

The following is a general protocol for the synthesis of this compound via phase-transfer catalysis. The specific quantities and conditions may require optimization.

Materials:

  • (3-Bromophenyl)acetonitrile

  • 1,3-Dibromopropane

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (or another suitable organic solvent)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-bromophenyl)acetonitrile and the phase-transfer catalyst in the organic solvent.

  • Separately, prepare an aqueous solution of the base (e.g., 50% w/v NaOH).

  • Add the aqueous base solution to the organic solution and begin vigorous stirring.

  • Slowly add 1,3-dibromopropane to the reaction mixture dropwise over a period of 1-2 hours to maintain high-dilution conditions.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC.

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the synthesis. The values are placeholders and should be replaced with actual experimental data.

ParameterValue
Yield of this compound e.g., 75%
Purity (by GC or NMR) e.g., >95%
Major Byproduct(s) and their approximate percentage e.g., Polymer (<5%)
Reaction Time e.g., 6 hours
Reaction Temperature e.g., 45 °C

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve (3-Bromophenyl)acetonitrile and PTC in organic solvent C Combine solutions and stir vigorously A->C B Prepare aqueous base solution B->C D Slowly add 1,3-Dibromopropane C->D E Heat and monitor reaction D->E F Quench with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_desired Desired Reaction cluster_side Side Reactions start Starting Materials: (3-Bromophenyl)acetonitrile + 1,3-Dibromopropane product This compound start->product Intramolecular Cyclization polymer Polymerization (Intermolecular Reaction) start->polymer High Concentration hydrolysis Hydrolysis of Nitrile (Amide/Carboxylic Acid) product->hydrolysis Excess Base/ High Temperature

Caption: Desired reaction pathway versus common side reactions.

References

Technical Support Center: Purification of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A typical solvent system for the purification of similar aryl nitrile compounds is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate.[1] A starting point for optimization via Thin Layer Chromatography (TLC) would be a ratio of 95:5 or 90:10 hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[2]

Q2: My product is not eluting from the column. What could be the issue?

There are several potential reasons for the compound not eluting:

  • Incorrect Solvent System: The eluent may be too non-polar. You can gradually increase the polarity of the solvent system, for example, by increasing the percentage of ethyl acetate in the hexanes/ethyl acetate mixture.

  • Compound Decomposition: The compound might be unstable on silica gel.[3] You can test for this by spotting the compound on a TLC plate, letting it sit for a while, and then eluting to see if any new spots appear.

  • Sample Loading Issue: If the sample was loaded in a solvent that is too strong, it might not have properly adsorbed to the silica gel at the top of the column.

Q3: The separation of my product from impurities is poor, resulting in mixed fractions. What can I do?

Poor separation can be caused by several factors:

  • Improperly Packed Column: Air bubbles or channels in the silica gel can lead to uneven solvent flow and band broadening.[4] Ensure the column is packed uniformly.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.[4]

  • Inappropriate Eluent Polarity: If the eluent is too polar, the compounds will travel down the column too quickly, resulting in poor separation.[2] Conversely, if it is not polar enough, the bands may broaden due to diffusion.

  • Sample Application: The sample should be loaded in a minimal amount of solvent to ensure a narrow starting band.[5]

Q4: I am observing tailing of my product spot on the TLC plate and in the column fractions. How can I resolve this?

Tailing is often an issue with polar compounds on silica gel, which is slightly acidic.[4] Although this compound is not extremely polar, interactions with the silica can sometimes cause tailing. Adding a very small amount of a modifier like triethylamine to the eluent can sometimes help to improve the peak shape. Sample overloading can also lead to tailing.[4]

Q5: How can I determine which fractions contain the purified product?

The collected fractions should be analyzed by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots corresponding to the pure product (as determined by a reference spot of the crude material) can then be identified, and the corresponding fractions can be combined.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.

1. Preparation:

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude material with different ratios of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.[2]

  • Column Selection and Packing:

    • Choose a column with an appropriate diameter and length for the amount of crude material to be purified.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.[6] Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[5]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette, trying not to disturb the surface.

  • Allow the sample to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers. A consistent flow rate should be maintained. For flash chromatography, gentle pressure can be applied to the top of the column.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Dry the final product under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl AcetateStart with a 95:5 or 90:10 ratio and optimize based on TLC.[1]
Target Rf Value ~0.3Provides a good balance between separation and elution time.[2]
Silica to Sample Ratio ≥ 30:1 (w/w)Helps to prevent column overloading and ensure good separation.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) pack Pack Column (Silica Gel Slurry) dissolve Dissolve Crude Product (Minimal Solvent) tlc->dissolve load Load Sample onto Column elute Elute with Solvent System load->elute collect Collect Fractions analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry Dry Final Product evaporate->dry

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_no_elution No Product Eluting cluster_poor_separation Poor Separation start Problem Encountered q_polarity Is the eluent too non-polar? start->q_polarity No Elution q_overload Is the column overloaded? start->q_overload Poor Separation a_increase_polarity Increase eluent polarity q_polarity->a_increase_polarity Yes q_stability Is the compound stable on silica? q_polarity->q_stability No a_check_stability Perform TLC stability test q_stability->a_check_stability Unsure a_reduce_load Reduce sample load q_overload->a_reduce_load Yes q_packing Is the column packed properly? q_overload->q_packing No a_repack Repack the column carefully q_packing->a_repack No

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Overcoming low yield in the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the alkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane. This reaction is typically performed under basic conditions to deprotonate the acetonitrile, forming a carbanion that then undergoes nucleophilic substitution with the alkyl halide.

Q2: Why am I experiencing low yields in this synthesis?

Low yields in the synthesis of 1-aryl-1-cyanocyclobutanes are a common issue.[1] Several factors can contribute to this, including:

  • Inefficient Deprotonation: Incomplete deprotonation of (3-bromophenyl)acetonitrile leads to unreacted starting material.

  • Side Reactions: Competing reactions such as elimination of 1,3-dibromopropane and dialkylation of the acetonitrile can significantly reduce the yield of the desired product.

  • Poor Phase Mixing: In biphasic reactions (e.g., aqueous base and organic solvent), inefficient mixing can limit the interaction between the reactants, slowing down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst (if used) plays a crucial role in the reaction outcome.

Q3: How can Phase-Transfer Catalysis (PTC) improve the yield?

Phase-Transfer Catalysis (PTC) is a highly effective technique for improving the yield of this reaction.[1][2] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated acetonitrile (carbanion) from the aqueous phase (or solid phase of the base) to the organic phase where the 1,3-dibromopropane is dissolved.[2] This enhances the reaction rate and minimizes side reactions by keeping the concentration of the carbanion in the organic phase low and constant.[1][2]

Q4: What are the key parameters to optimize in a PTC-mediated synthesis?

To achieve a high yield, the following parameters should be carefully optimized:

  • Choice and Concentration of Base: Stronger, more concentrated bases are often more effective.

  • Type and Amount of Phase-Transfer Catalyst: The structure and concentration of the catalyst can significantly impact the reaction rate and yield.

  • Solvent System: The choice of organic solvent can influence the solubility of the reactants and the catalyst.

  • Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.

  • Stirring Rate: Vigorous stirring is essential in biphasic systems to ensure efficient mixing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Conversion of Starting Material 1. Insufficiently Strong Base: The base is not strong enough to completely deprotonate the (3-bromophenyl)acetonitrile. 2. Poor Mixing: In a biphasic system, inadequate stirring prevents efficient contact between the reactants and the catalyst. 3. Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. 4. Catalyst Inactivity: The phase-transfer catalyst may be impure or degraded.1. Increase Base Strength/Concentration: Switch from 50% sodium hydroxide to 60-75% potassium hydroxide solution. Solid potassium hydroxide or sodium hydride can also be considered in an appropriate solvent.[1] 2. Improve Agitation: Use a mechanical stirrer and ensure vigorous mixing to create a fine emulsion. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for the appearance of side products. A typical range is 40-70°C. 4. Use a High-Quality Catalyst: Ensure the phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, or Benzyltriethylammonium chloride - TEBAC) is of high purity and used at an appropriate loading (typically 1-5 mol%).
Formation of Significant Byproducts 1. β-Elimination: 1,3-dibromopropane can undergo elimination to form allyl bromide, especially with strong, sterically hindered bases. 2. Dialkylation: The product, this compound, can be further alkylated. 3. Formation of 1,5-bis(3-bromophenyl)-1,5-dicyanopentane: Reaction of the carbanion with both ends of 1,3-dibromopropane without cyclization.1. Use a Less Hindered Base: While a strong base is needed, a highly hindered base may favor elimination. Concentrated aqueous KOH or NaOH is often a good choice under PTC conditions.[1] 2. Control Stoichiometry: Use a slight excess of 1,3-dibromopropane. 3. Optimize Reaction Conditions: Lowering the reaction temperature and ensuring a gradual addition of the alkylating agent can sometimes minimize the formation of the linear dimer.
Reaction is Stalled or Very Slow 1. Insufficient Catalyst: The amount of phase-transfer catalyst is too low. 2. Water Content: In solid-liquid PTC, the presence of excess water can hinder the reaction. 3. Phase Separation: The organic and aqueous phases are not mixing well.1. Increase Catalyst Loading: Incrementally increase the catalyst concentration up to 5 mol%. 2. Use Anhydrous Conditions (if applicable): For solid-liquid PTC, ensure all reagents and solvents are dry. 3. Solvent Choice: Consider a solvent that has some miscibility with water or use a co-solvent to improve phase mixing. Toluene or chlorobenzene are often used.

Data Presentation

Table 1: Effect of Base on Yield in Arylacetonitrile Cycloalkylation
BaseConcentrationTypical Yield RangeReference
Sodium Hydroxide (NaOH)50% aqueous solutionLow[1]
Potassium Hydroxide (KOH)60-75% aqueous solutionSignificantly Higher[1]

Experimental Protocols

Protocol 1: Standard Synthesis (Lower Yield)

This protocol is a general representation of a non-PTC approach which often results in lower yields.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-bromophenyl)acetonitrile (1 equivalent) in a suitable organic solvent such as toluene.

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (3-5 equivalents).

  • Alkylating Agent Addition: Add 1,3-dibromopropane (1.1-1.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Improved Synthesis using Phase-Transfer Catalysis (Higher Yield)

This protocol incorporates phase-transfer catalysis to improve the reaction yield.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (3-bromophenyl)acetonitrile (1 equivalent), 1,3-dibromopropane (1.1 equivalents), and a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB) (0.02-0.05 equivalents).

  • Base Addition: While stirring vigorously, add a 60-75% aqueous solution of potassium hydroxide (5-10 equivalents).

  • Reaction: Maintain the reaction temperature between 40-50°C. The reaction is typically exothermic initially. Continue to stir vigorously for 2-4 hours, monitoring the progress by TLC or GC.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like toluene. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with water until the pH is neutral, followed by a brine wash.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 3-Bromophenylacetonitrile 3-Bromophenylacetonitrile Carbanion Carbanion 3-Bromophenylacetonitrile->Carbanion + Base (-H+) Product This compound Carbanion->Product + 1,3-Dibromopropane (Intramolecular Alkylation) 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Product

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Low Conversion? start->check_conversion check_byproducts Significant Byproducts? check_conversion->check_byproducts No optimize_base Increase Base Strength/ Concentration (e.g., KOH) check_conversion->optimize_base Yes optimize_stoichiometry Check Reactant Stoichiometry check_byproducts->optimize_stoichiometry Yes purification_issue Review Purification Method check_byproducts->purification_issue No optimize_ptc Optimize PTC Conditions (Catalyst, Loading) optimize_base->optimize_ptc optimize_temp Adjust Temperature optimize_ptc->optimize_temp end Improved Yield optimize_temp->end optimize_stoichiometry->end purification_issue->end Logical_Relationships Key Parameter Relationships and Their Impact on Yield yield High Yield side_reactions Side Reactions (Elimination, Dialkylation) yield->side_reactions inversely related to base Strong, Concentrated Base (e.g., 60-75% KOH) base->yield ptc Effective Phase-Transfer Catalyst (e.g., TBAB) ptc->yield mixing Vigorous Stirring mixing->yield temp Optimal Temperature (40-70°C) temp->yield

References

Challenges in the hydrolysis of sterically hindered nitriles like 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the hydrolysis of sterically hindered nitriles, such as 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Troubleshooting Guide

This section addresses common problems encountered during the hydrolysis of sterically hindered nitriles.

Q1: My hydrolysis reaction is extremely slow or shows no conversion to the desired product. What are the likely causes and how can I resolve this?

A1: Slow or stalled reactions are the most common challenge with sterically hindered nitriles due to the difficulty of nucleophilic attack at the crowded nitrile carbon.

  • Cause 1: Insufficiently Forcing Conditions for Classical Hydrolysis. Standard acid or base hydrolysis conditions may not be energetic enough.

    • Solution: For full hydrolysis to the carboxylic acid, increase the severity of the reaction conditions. This can include using more concentrated acids (e.g., concentrated HCl or H₂SO₄) or bases (e.g., 40% NaOH) and increasing the reaction temperature, often to reflux, for extended periods (12-48 hours).[1] Always monitor the reaction for potential decomposition of starting material or product under these harsh conditions.

  • Cause 2: Inappropriate Method for Amide Synthesis. If your goal is the amide, classical harsh conditions will likely lead to the carboxylic acid, as the intermediate amide hydrolyzes faster than the starting nitrile.[2][3]

    • Solution: Switch to a milder, more selective method. Transition metal catalysis, particularly with a platinum-based catalyst like the Ghaffar-Parkins catalyst, is highly effective for converting hindered nitriles to amides under neutral conditions with high selectivity.[4][5]

  • Cause 3: Poor Solubility. The nitrile substrate may not be sufficiently soluble in the aqueous reaction medium.

    • Solution: Add a co-solvent such as ethanol, THF, or dioxane to improve solubility. For base-catalyzed reactions, using ethanol with aqueous NaOH is a common practice.[2]

Q2: I am trying to synthesize the amide, but my main product is the carboxylic acid. How can I prevent this over-hydrolysis?

A2: This is a classic selectivity problem. The amide is an intermediate on the pathway to the carboxylic acid, and for hindered nitriles, the conditions required to hydrolyze the nitrile are often harsh enough to rapidly hydrolyze the resulting amide as well.

  • Solution 1: Use a Platinum Catalyst. The most reliable method to selectively obtain the amide is to use a catalyst designed for nitrile hydration. The Ghaffar-Parkins catalyst, [PtH{(PMe₂O)₂H}(PMe₂OH)], is particularly effective for sterically hindered substrates.[4][5] It operates under mild, neutral conditions (e.g., aqueous ethanol at 80°C) and selectively yields the amide with no further hydrolysis to the acid.[5]

  • Solution 2: Milder, Controlled Basic Hydrolysis. While challenging, it is sometimes possible to isolate the amide using carefully controlled basic conditions.

    • Use milder temperatures (below 100°C) and shorter reaction times.[2]

    • A method using an alkaline solution of hydrogen peroxide can sometimes favor amide formation.

    • Careful monitoring of the reaction progress by TLC or GC is crucial to stop the reaction once the amide is formed, before significant conversion to the carboxylic acid occurs.

  • Solution 3: Indirect Acid-Catalyzed Hydration. For some less hindered nitriles, a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can provide the amide.[6] However, this method may not be effective for highly hindered tertiary nitriles like the target compound.

Q3: My reaction is giving a low yield of the desired product along with several side products. What could be the cause?

A3: Low yields in hindered nitrile hydrolysis can stem from side reactions, decomposition, or incomplete conversion.

  • Cause 1: Decomposition under Harsh Conditions. The combination of strong acid/base and high heat can cause decomposition of the starting material or the desired product, especially if other sensitive functional groups are present. The bromophenyl group, for instance, could be susceptible to side reactions.

    • Solution: Employ milder reaction conditions. The platinum-catalyzed method is ideal as it is performed under neutral pH and at moderate temperatures (e.g., 80°C), preserving sensitive functional groups.[3][5]

  • Cause 2: Incomplete Reaction. As discussed in Q1, the reaction may stall due to steric hindrance.

    • Solution: If pursuing a classical hydrolysis, cautiously increase reaction time and temperature while monitoring for decomposition. If using a catalytic method, ensure the catalyst has not been poisoned. For the Ghaffar-Parkins catalyst, avoid coordinating anions like halides if possible, although the catalyst is generally robust.[4]

  • Cause 3: Difficult Product Isolation. The workup procedure may be causing loss of product.

    • Solution: If the product is the carboxylic acid, ensure the final acidification step is complete to precipitate the free acid from its salt form. If the product is the amide, careful extraction and purification are necessary. Ensure the pH is adjusted correctly during workup to ensure the product is in a neutral, extractable form.

Hydrolysis Troubleshooting Workflow

Troubleshooting_Workflow start Start: Hydrolysis of This compound issue What is the primary issue? start->issue no_rxn No or Slow Reaction issue->no_rxn No Conversion overhydrolysis Over-hydrolysis to Carboxylic Acid (Amide desired) issue->overhydrolysis Wrong Product low_yield Low Yield / Side Products issue->low_yield Poor Yield sol_no_rxn_1 Goal: Carboxylic Acid Increase temperature/concentration of Acid/Base no_rxn->sol_no_rxn_1 sol_no_rxn_2 Goal: Amide Switch to Pt-catalyzed method no_rxn->sol_no_rxn_2 sol_overhydrolysis Use selective method: 1. Pt-catalyzed hydration (preferred) 2. Milder basic conditions with   careful monitoring overhydrolysis->sol_overhydrolysis sol_low_yield_1 Use milder conditions (e.g., Pt-catalyst) to avoid decomposition low_yield->sol_low_yield_1 sol_low_yield_2 Optimize workup procedure and pH adjustment low_yield->sol_low_yield_2

Caption: Troubleshooting decision tree for nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the fundamental challenge in hydrolyzing a tertiary nitrile like this compound? A: The primary challenge is steric hindrance. The central carbon atom, which is bonded to the nitrile group, the bromophenyl ring, and two methylene groups of the cyclobutane ring, is sterically crowded. This bulkiness physically blocks the approach of nucleophiles (like water or hydroxide ions) to the electrophilic carbon of the nitrile group, making the hydrolysis reaction exceptionally slow under standard conditions.

Q: Which is generally formed faster, the amide or the carboxylic acid? A: The hydrolysis occurs in two stages: nitrile to amide, then amide to carboxylic acid. Under the harsh acidic or basic conditions often required to initiate the first step for a hindered nitrile, the second step (amide to carboxylic acid) is typically much faster. This makes it difficult to stop the reaction at the amide stage using classical methods.

Q: Are there any "green" or more sustainable alternatives to traditional hydrolysis methods? A: Yes, biocatalytic approaches using enzymes are a sustainable alternative. Nitrilase enzymes can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratase enzymes selectively produce amides.[7] These enzymatic methods operate under mild conditions (neutral pH, room temperature) and can exhibit high selectivity, avoiding harsh reagents and unwanted byproducts.

Q: Can I use microwave irradiation to accelerate the reaction? A: Microwave-assisted synthesis can often accelerate slow reactions by efficiently heating the reaction mixture. For nitrile hydrolysis, microwave heating in the presence of acid or base can potentially reduce reaction times significantly compared to conventional reflux heating. However, care must be taken as the rapid heating can also accelerate decomposition and side reactions. Method optimization is crucial.

Q: My starting material has other functional groups. Which method is the most chemoselective? A: Platinum-catalyzed hydration using the Ghaffar-Parkins catalyst is exceptionally chemoselective. It is known to tolerate a wide variety of acid- or base-sensitive functional groups that would not survive harsh hydrolytic conditions.[3][5] This makes it the method of choice for complex molecules in drug development and total synthesis.

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes typical conditions and outcomes for different hydrolysis methods on sterically hindered nitriles. Disclaimer: The quantitative data presented below is based on representative examples of hindered tertiary nitriles found in the literature and may not reflect the exact results for this compound. These values should be used as a guideline for method selection.

MethodReagents & ConditionsTarget ProductTypical Reaction TimeTypical YieldSelectivity & Remarks
Strong Acid Hydrolysis Conc. H₂SO₄ or HCl, H₂O, Reflux (≥120°C)Carboxylic Acid12 - 48 hModerate to GoodLow selectivity for amide. Risk of decomposition with sensitive substrates.
Strong Base Hydrolysis 10-40% aq. NaOH or KOH, EtOH/H₂O, RefluxCarboxylic Acid (as salt)10 - 24 hModerate to GoodProduct is the carboxylate salt, requiring acidic workup. Low selectivity for amide.
Milder Base Hydrolysis Dilute NaOH in aq. EtOH, mild heat (<100°C)Amide4 - 8 hVariableDifficult to stop reaction selectively at the amide stage; often yields a mixture.[2][8]
Pt-Catalyzed Hydration Ghaffar-Parkins Catalyst (0.5-2 mol%), aq. EtOH, 80°CAmide5 - 24 hExcellent (>90%)Highly selective for the amide; no over-hydrolysis. Tolerates sensitive functional groups.[3][5]
Enzymatic Hydrolysis Nitrilase or Nitrile Hydratase, Buffer (pH 7-8), 30-40°CCarboxylic Acid or Amide12 - 48 hGood to ExcellentHighly selective based on enzyme choice (Nitrilase → Acid; Hydratase → Amide). Environmentally friendly.[7]

Experimental Protocols

Protocol 1: Full Hydrolysis to Carboxylic Acid (Strong Acid Method)
  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 120-140°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Isolation: The carboxylic acid product should precipitate. If it remains dissolved, basify the solution with concentrated NaOH until pH > 12 to form the carboxylate salt. Wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted nitrile. Re-acidify the aqueous layer with concentrated HCl until pH < 2.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallization or column chromatography may be necessary for further purification.

Protocol 2: Selective Hydration to Amide (Platinum-Catalyzed Method)

Experimental_Workflow_Pt_Catalyst start Charge flask with Nitrile and Ghaffar-Parkins Catalyst (0.5-2 mol%) add_solvent Add aqueous Ethanol (e.g., 9:1 EtOH:H₂O) start->add_solvent heat Heat mixture to 80°C with stirring for 5-24 hours add_solvent->heat monitor Monitor reaction by TLC/LC-MS until nitrile is consumed heat->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete concentrate Remove solvent under reduced pressure cool->concentrate purify Purify crude amide by column chromatography or recrystallization concentrate->purify

Caption: Workflow for platinum-catalyzed amide synthesis.

Detailed Steps:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the Ghaffar-Parkins catalyst (0.01 eq, 1 mol%).[3]

  • Solvent: Add a mixture of ethanol and water (e.g., 9:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture in an oil bath at 80°C with stirring. The reaction can be run open to the air.[3]

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS.

  • Workup: Once the reaction is complete (typically 5-24 hours), cool the flask to room temperature.

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to remove the solvent.

  • Purification: The resulting crude amide can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reaction Pathway Diagram

Reaction_Pathway nitrile Sterically Hindered Nitrile (R-CN) amide Intermediate Amide (R-CONH2) nitrile->amide Step 1 (k1) Slow due to steric hindrance acid Carboxylic Acid (R-COOH) amide->acid Step 2 (k2) Often k2 > k1 under harsh conditions harsh Harsh Acid/Base High Temp mild Pt-Catalyst Neutral, 80°C

Caption: General hydrolysis pathway and the challenge of over-hydrolysis.

References

Technical Support Center: LiAlH₄ Reduction of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing lithium aluminum hydride (LiAlH₄) to reduce 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to the corresponding primary amine, 1-(3-Bromophenyl)cyclobutane-1-methanamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What could be the cause?

A1: Incomplete reduction is a common issue in LiAlH₄ reactions. Several factors could be at play:

  • Insufficient LiAlH₄: Nitrile reduction requires at least 1.5 equivalents of LiAlH₄.[1] Ensure you are using a sufficient molar excess. For complex substrates or if the reagent has partially degraded, even larger excesses may be necessary.

  • Reagent Quality: LiAlH₄ is highly reactive with atmospheric moisture.[2] Using old or improperly stored LiAlH₄ can lead to lower reactivity and incomplete reactions. It is recommended to use freshly opened or properly stored reagent.

  • Reaction Time/Temperature: While many LiAlH₄ reductions are rapid, some substrates require longer reaction times or elevated temperatures (refluxing in THF) to go to completion.[1][3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solubility Issues: Ensure your starting material is fully dissolved in the reaction solvent (typically anhydrous THF or diethyl ether) before the addition of LiAlH₄.[1][4]

Q2: I've isolated a byproduct that appears to have lost the bromine atom. Is this expected?

A2: Yes, the reduction of the aryl bromide to the corresponding arene is a potential side reaction. LiAlH₄ can reduce aryl halides, with the reactivity order being I > Br > Cl > F.[2] While this reaction can sometimes be slow, it can be promoted by factors such as elevated temperatures and the presence of oxygen.[5] To minimize this byproduct, consider running the reaction at lower temperatures (e.g., 0 °C to room temperature) and ensuring an inert atmosphere (e.g., nitrogen or argon).

Q3: Could the cyclobutane ring open during the reduction?

A3: While LiAlH₄ does not typically reduce simple alkanes or cycloalkanes, highly strained rings can be susceptible to ring-opening. Cyclobutane possesses significant ring strain. Although less strained than cyclopropane, there is a possibility of ring-opening, especially under harsh conditions like high temperatures. This could lead to the formation of various linearized amine byproducts. It is advisable to maintain moderate reaction temperatures to disfavor this pathway.

Q4: My product analysis shows the presence of a secondary amine. How is this possible?

A4: While the primary amine is the expected product, the formation of secondary amines can occur, particularly during catalytic hydrogenation of nitriles. With LiAlH₄, this is less common but could potentially arise if the initially formed imine intermediate reacts with the product amine before being fully reduced. Careful control of reaction stoichiometry and temperature can help minimize this.

Potential Byproducts Summary

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
1-Phenylcyclobutane-1-methanamineC₁₁H₁₅NReduction of the aryl bromide (dehalogenation) by excess LiAlH₄.[2]Use lower reaction temperatures and a minimal excess of LiAlH₄. Ensure an inert atmosphere.
Unreacted Starting MaterialC₁₁H₁₀BrNIncomplete reduction.Use sufficient excess of fresh LiAlH₄, ensure adequate reaction time and temperature, and confirm solubility.[1]
Ring-Opened ProductsVarious Isomers (e.g., (5-phenylpentyl)amine)Cleavage of the strained cyclobutane ring.Maintain moderate reaction temperatures (e.g., 0 °C to room temperature).
Bis((1-(3-bromophenyl)cyclobutyl)methyl)amineC₂₂H₂₆Br₂NReaction of the intermediate imine with the final primary amine product.Ensure efficient stirring and controlled addition of reagents.

Experimental Protocols

General Protocol for LiAlH₄ Reduction of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water, deionized

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or diethyl ether

  • Celite

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes).[1]

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Cool the reaction mixture back to 0 °C.

  • Workup (Quenching): Cautiously and sequentially add the following dropwise:

    • Water (1 volume relative to the mass of LiAlH₄ used).

    • 10% aqueous NaOH (1.5 volumes relative to the mass of LiAlH₄ used).[1]

    • Water (3 volumes relative to the mass of LiAlH₄ used).[1]

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate or diethyl ether.

  • Combine the filtrate and the washings, and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

  • The crude product can be purified by column chromatography or acid-base extraction to remove any remaining nitrile.[1]

Visualized Reaction Pathways

Byproducts start 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile intermediate Imine Intermediate start->intermediate LiAlH₄ (1st Hydride Addition) ring_opened Ring-Opened Byproducts start->ring_opened LiAlH₄ High Temp. product 1-(3-Bromophenyl)cyclobutane- 1-methanamine (Desired Product) intermediate->product LiAlH₄ (2nd Hydride Addition) + H₂O Workup secondary_amine Secondary Amine Byproduct intermediate->secondary_amine + Product Amine dehalogenated 1-Phenylcyclobutane- 1-methanamine (Dehalogenated Byproduct) product->dehalogenated Excess LiAlH₄ High Temp.

Caption: Reaction scheme for the LiAlH₄ reduction of this compound, highlighting the desired product and potential byproduct pathways.

References

Improving the stability of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Troubleshooting Unstable Samples

This section addresses common issues observed during the storage of this compound, offering potential causes and corrective actions.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Decrease in purity over time (as determined by HPLC/GC) Degradation of the molecule. This could be due to hydrolysis of the nitrile group, decomposition of the cyclobutane ring, or reactions involving the bromophenyl group.Review storage conditions. Implement a stability testing program to identify the primary degradation pathway.
Appearance of new peaks in chromatograms Formation of degradation products.Perform forced degradation studies to intentionally generate and identify potential degradation products. This will aid in developing a stability-indicating analytical method.
Inconsistent analytical results between samples Non-homogeneity of the stored material or improper sample handling.Ensure the bulk material is homogeneous before taking samples for analysis. Standardize sample preparation procedures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Recommended storage conditions are summarized in the table below. For sensitive applications, storage under an inert atmosphere is advised to prevent oxidative degradation.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation of the strained cyclobutane ring.
Light Protected from light (Amber vial)Prevents photodegradation of the bromophenyl group.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the nitrile group.

Q2: Can I store the compound at room temperature for short periods?

While short-term storage at ambient temperature may be acceptable for immediate use, it is not recommended for long-term stability. The strained cyclobutane ring is susceptible to thermal decomposition, and prolonged exposure to higher temperatures can accelerate degradation.

Q3: What type of container should I use for storage?

An amber glass vial with a tight-fitting cap is the most suitable container. The amber color protects the compound from light, and the glass is inert. Ensure the cap provides an excellent seal to prevent moisture and air from entering.

Degradation Pathways

Q4: What are the likely degradation pathways for this molecule?

Based on the functional groups present in this compound, three primary degradation pathways are possible:

  • Hydrolysis of the Nitrile Group: In the presence of acid or base, the nitrile group can hydrolyze to form a primary amide and subsequently a carboxylic acid.[1][2]

  • Thermal Decomposition of the Cyclobutane Ring: The cyclobutane ring is inherently strained and can undergo thermal cleavage.[3][4]

  • Photodegradation of the Bromophenyl Group: Aromatic bromine compounds can be susceptible to photodegradation, potentially leading to debromination or other reactions upon exposure to light.[5]

cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation Nitrile This compound Amide 1-(3-Bromophenyl)cyclobutane-1-carboxamide Nitrile->Amide H₂O, H⁺ or OH⁻ Carboxylic_Acid 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻ Nitrile_T This compound Decomposition_Products Ring-opened products Nitrile_T->Decomposition_Products Heat Nitrile_P This compound Photodegradation_Products Debrominated products Nitrile_P->Photodegradation_Products Light (UV)

Potential degradation pathways of the compound.

Stability Testing

Q5: How can I assess the stability of my sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to monitor the purity of the compound over time. A well-developed method will be able to separate the intact compound from any potential degradation products.

Q6: What is a forced degradation study and why is it important?

A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[6] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the thermal stability of this compound.

Objective: To assess the impact of elevated temperature on the purity of the compound over a defined period.

Materials:

  • This compound

  • Amber glass vials with screw caps

  • Stability chamber or oven capable of maintaining the specified temperature and humidity

  • HPLC system with a suitable column and detectors

Procedure:

  • Accurately weigh a sufficient amount of the compound into multiple amber glass vials.

  • Tightly seal the vials.

  • Place the vials in a stability chamber set to the conditions outlined in the table below.

  • At each specified time point, remove one vial from the chamber.

  • Allow the vial to equilibrate to room temperature.

  • Prepare a sample solution for HPLC analysis according to a validated method.

  • Analyze the sample by HPLC to determine the purity and identify any degradation products.

Condition Temperature Relative Humidity Time Points
Accelerated 40°C ± 2°C75% RH ± 5% RH0, 1, 3, 6 months
Intermediate 30°C ± 2°C65% RH ± 5% RH0, 3, 6, 9, 12 months
Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies.

Objective: To generate potential degradation products and establish the degradation profile of the compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to 80°C in an oven.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][7] A dark control sample should be stored under the same conditions but protected from light.

Analysis: For each stress condition, analyze the sample by a suitable analytical method (e.g., HPLC, GC-MS) to identify and quantify the degradation products.

Start Start: Forced Degradation Study Prepare_Sample Prepare solutions of This compound Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions Prepare_Sample->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid) Stress_Conditions->Thermal Photo Photodegradation (ICH Q1B) Stress_Conditions->Photo Analysis Analyze samples by _stability-indicating method (e.g., HPLC, GC-MS)_ Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Identify Degradation Products and Pathways Analysis->End

Experimental workflow for a forced degradation study.

Protocol 3: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and its related substances. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Illustrative):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

This technical support guide provides a foundation for understanding and improving the stability of this compound. For specific applications, it is crucial to perform dedicated stability studies to establish appropriate storage conditions and shelf life.

References

Technical Support Center: Buchwald-Hartwig Amination with Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of electron-deficient aryl bromides.

Troubleshooting Guides

Problem 1: Low or No Conversion of the Aryl Bromide

Low or no conversion is a common issue when working with electron-deficient aryl bromides. The electron-withdrawing groups can influence the reactivity of the substrate and the stability of the catalytic intermediates.

Possible Causes and Solutions:

  • Inadequate Catalyst System: The choice of palladium precursor and ligand is critical. Electron-deficient aryl bromides often require more electron-rich and sterically hindered ligands to promote efficient oxidative addition and reductive elimination.

    • Recommendation: Screen a panel of ligands. While traditional ligands like P(o-tol)₃ may be effective in some cases, consider more advanced biarylphosphine ligands such as XPhos, BrettPhos, or DavePhos, which are known to be effective for challenging substrates.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3] Using a pre-catalyst can sometimes lead to cleaner and more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[4]

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent transmetalation step. Strong, non-nucleophilic bases are generally preferred.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[5] However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.[5][6] The solubility of the base is also important; using a combination of an inorganic and an organic base (e.g., DBU) can sometimes be beneficial.[5]

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[7] For polar substrates, more polar aprotic solvents may be necessary to ensure homogeneity. However, be aware that polar solvents can sometimes lead to catalyst decomposition. A solvent screen is often a valuable exercise in optimization.

  • Catalyst Inhibition: The bromide anion generated during the reaction can sometimes inhibit the catalyst. While this is a more significant issue with aryl iodides, it can still play a role with bromides.

    • Recommendation: Ensure efficient stirring to maintain a well-dispersed reaction mixture. In some cases, the choice of solvent can influence the solubility of the halide salt, mitigating inhibition.[5][8]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

The formation of the reduced arene (hydrodehalogenation) is a common side reaction, particularly with electron-deficient aryl halides.[1]

Possible Causes and Solutions:

  • β-Hydride Elimination: This can occur from an intermediate palladium(II)-amido complex, especially with amines bearing β-hydrogens.[9]

    • Recommendation: The use of bulkier phosphine ligands can disfavor β-hydride elimination.[1] Optimizing the reaction temperature can also be crucial, as higher temperatures can sometimes promote this side reaction.

  • Reaction with Trace Water: Water in the reaction mixture can lead to the formation of palladium hydride species, which can then participate in reductive dehalogenation.

    • Recommendation: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with an electron-deficient aryl bromide so much slower than with an electron-rich one?

While oxidative addition is generally faster for electron-deficient aryl halides, the overall catalytic cycle can be affected by other steps. The electron-withdrawing groups on the aryl bromide can make the resulting palladium-aryl intermediate more electron-poor, which can slow down the subsequent reductive elimination step. The choice of ligand is crucial to balance the rates of the different steps in the catalytic cycle.

Q2: Can I use a weaker base to avoid decomposition of my sensitive functional groups?

Yes, weaker bases such as Cs₂CO₃ or K₃PO₄ can be used, and are often necessary for substrates with base-sensitive functional groups like esters or nitro groups.[5][6][10] However, these bases are generally less reactive than strong alkoxides like NaOtBu, so you may need to increase the reaction temperature or use a more active catalyst system to achieve good conversion.

Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?

Insolubility is a common reason for poor reaction outcomes.[5] You can try a different solvent or a mixture of solvents to improve solubility.[5] Ethereal solvents (dioxane, THF), aromatic solvents (toluene), and even polar aprotic solvents can be explored.[5][7] Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components.

Q4: I am observing the formation of a diarylated amine as a side product. How can I prevent this?

The formation of diarylated amines can occur, especially with primary amines. This can often be controlled by adjusting the stoichiometry of the reactants. Using a slight excess of the amine can sometimes favor the monoarylated product. The choice of ligand can also influence the selectivity.

Quantitative Data Summary

The following table summarizes catalyst systems and conditions that have been reported for the Buchwald-Hartwig amination of electron-deficient aryl bromides.

Aryl BromideAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
4-BromobenzonitrileMorpholinePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane8095[6]
4-BromobenzonitrileAnilinePd₂(dba)₃(±)-BINAPNaOtBuToluene8098[9]
4-BromoacetophenonePyrrolidinePd(OAc)₂DavePhosNaOtBuTolueneRT95[2]
Methyl 4-bromobenzoateN-MethylanilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10085[6]

Experimental Protocols

General Protocol for Screening Ligands and Bases:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol %), and the phosphine ligand (0.02-0.04 mmol, 2-4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Conversion catalyst Screen Ligands (e.g., XPhos, BrettPhos) start->catalyst base Screen Bases (e.g., NaOtBu, Cs2CO3) start->base solvent Screen Solvents (e.g., Toluene, Dioxane) start->solvent hydrodehalogenation Hydrodehalogenation Observed start->hydrodehalogenation temp Optimize Temperature catalyst->temp base->temp solvent->temp success Improved Yield temp->success bulky_ligand Use Bulkier Ligand hydrodehalogenation->bulky_ligand dry_reagents Ensure Anhydrous Conditions hydrodehalogenation->dry_reagents bulky_ligand->success dry_reagents->success

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oa_complex [L-Pd(Ar)(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [L-Pd(Ar)(Br)(R2NH)] oa_complex->amine_coord + R2NH - Base-HBr amido_complex [L-Pd(Ar)(NR2)] amine_coord->amido_complex Deprotonation product Ar-NR2 amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for the efficient cross-coupling of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: Given the structure of this compound, which features a sterically demanding cyclobutyl group adjacent to the aryl bromide, the most suitable cross-coupling reactions are those known to be effective for hindered substrates. These include the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The choice among these will depend on the desired bond to be formed (C-C, C-N, or C-C triple bond).

Q2: What are the key challenges when performing cross-coupling reactions with this substrate?

A2: The primary challenge is the steric hindrance posed by the 1-carbonitrile-substituted cyclobutane group at the ortho position to the bromine atom. This steric bulk can hinder the oxidative addition of the aryl bromide to the palladium catalyst, which is often the rate-limiting step in many cross-coupling reactions. Catalyst selection, particularly the choice of a bulky and electron-rich phosphine ligand, is crucial to overcome this challenge.

Q3: How do I choose the best palladium catalyst and ligand for a Suzuki-Miyaura coupling of this substrate?

A3: For sterically hindered aryl bromides like this compound, catalyst systems that have proven effective for similar challenging substrates should be considered.[1][2] Highly active catalysts are often generated from a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[3] The use of potassium cyclobutyltrifluoroborate in couplings with aryl chlorides has been successful with ligands such as XPhos and n-BuPAd₂, suggesting these would be good candidates for the reverse reaction with the aryl bromide.[2]

Q4: What conditions are recommended for a Buchwald-Hartwig amination with this substrate?

A4: The Buchwald-Hartwig amination is well-suited for forming C-N bonds with sterically hindered aryl halides.[4][5] A common and effective catalytic system consists of a palladium precursor like Pd(OAc)₂ or a pre-catalyst, paired with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7] The reaction is usually conducted in an aprotic solvent such as toluene or dioxane at elevated temperatures.

Q5: Can I perform a Sonogashira coupling with this substrate, and what are the recommended catalysts?

A5: Yes, a Sonogashira coupling can be performed to introduce an alkyne substituent. For aryl bromides, the reaction often requires higher temperatures compared to aryl iodides.[8] A standard catalyst system includes a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, and a copper(I) co-catalyst, typically CuI.[9] In some cases, copper-free conditions can be employed, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[10] For sterically hindered substrates, using a bulky phosphine ligand can be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Inactive boronic acid/ester.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Ensure anhydrous and oxygen-free conditions by properly degassing solvents and using an inert atmosphere. 4. Use freshly purchased or purified boronic acid/ester. Consider using potassium trifluoroborate salts, which are more stable.[1][2]
Formation of homocoupled product (biaryl) 1. Reaction temperature is too high. 2. Water content is not optimal.1. Reduce the reaction temperature. 2. For couplings with potassium trifluoroborates, a small amount of water is necessary. Ensure the solvent system (e.g., dioxane/water) has the appropriate ratio.
Protodeboronation of the boronic acid 1. Presence of excess base or water. 2. Prolonged reaction time at high temperature.1. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). 2. Monitor the reaction progress and stop it once the starting material is consumed. 3. Consider using more stable boronic esters or trifluoroborate salts.[11]
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired amine 1. Incomplete reaction due to steric hindrance. 2. Catalyst inhibition by the amine substrate or product. 3. Base is not strong enough.1. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6] 2. Increase the reaction temperature and/or time. 3. Use a stronger base such as LHMDS instead of NaOtBu.[7] 4. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Formation of hydrodehalogenation byproduct 1. Presence of water or other proton sources. 2. Side reaction of the palladium hydride intermediate.1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a ligand that promotes reductive elimination over β-hydride elimination.
Reaction is sluggish with a specific amine 1. The amine is a poor nucleophile or is very bulky.1. Increase the equivalents of the amine. 2. Switch to a more reactive palladium pre-catalyst.
Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
No reaction or very slow reaction 1. Oxidative addition of the aryl bromide is slow. 2. Catalyst has been deactivated.1. Increase the reaction temperature. Aryl bromides often require heating.[8] 2. Use a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. 3. Ensure the reaction is run under a strict inert atmosphere to prevent catalyst oxidation.
Significant formation of Glaser coupling byproduct (alkyne homocoupling) 1. Presence of oxygen, which promotes the copper-catalyzed homocoupling.1. Thoroughly degas all solvents and reagents. 2. Run the reaction under strictly anaerobic conditions. 3. Consider using a copper-free Sonogashira protocol.[10]
Decomposition of the starting alkyne 1. The alkyne is unstable under the reaction conditions (e.g., high temperature, strong base).1. Use a milder base if possible (e.g., Et₃N, DIPA). 2. Try to run the reaction at a lower temperature for a longer time.

Data Presentation: Catalyst Systems for Analogous Substrates

The following tables summarize quantitative data for cross-coupling reactions of substrates analogous to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides [2]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrilePd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH/H₂O1001885
24'-ChloroacetophenonePd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH/H₂O1001892
32-Chloro-m-xylenePd(OAc)₂ (2)n-BuPAd₂ (4)K₃PO₄t-AmylOH/H₂O1001876

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides [6]

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-m-xylenen-HexylaminePd₂(dba)₃ (1)L1* (2.5)NaOtBuToluene1001895
22-BromobiphenylAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002491
31-Bromo-2,6-dimethylbenzeneMorpholinePd-G3-XPhos (2)-LHMDSToluene801288

*L1 = A rationally designed biaryl(alkyl)aryl phosphine ligand.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 equiv), the corresponding boronic acid or trifluoroborate salt (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%) are then added, followed by the degassed solvent (e.g., dioxane/water or t-AmylOH/water). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried resealable Schlenk tube is added the palladium precursor or pre-catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv). The tube is evacuated and backfilled with argon. The solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv). The tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature (typically 80-120 °C) for the indicated time. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Weigh Reagents: - Aryl Bromide - Boronic Acid/Ester - Base B 2. Add to Flask A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvent & Catalyst/Ligand C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool & Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, & Concentrate H->I J 10. Purify by Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting_Logic_Low_Conversion cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Check Start Low or No Conversion in Cross-Coupling Ligand Change to Bulkier/ More Electron-Rich Ligand (e.g., XPhos, SPhos) Start->Ligand Loading Increase Catalyst Loading (e.g., 3-5 mol%) Start->Loading Temp Increase Reaction Temperature Start->Temp Inert Ensure Strict Inert Atmosphere (Degas) Start->Inert Reagent Use Fresh/Purified Coupling Partner Start->Reagent

Caption: Troubleshooting guide for low conversion in cross-coupling reactions.

References

Characterization of impurities in 1-(3-Bromophenyl)cyclobutane-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on impurity identification and characterization.

Issue 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Ensure starting materials are pure and dry. - Verify the strength and stoichiometry of the base (e.g., Sodium Amide, NaNH2). - Increase reaction time or temperature, monitoring for degradation.
Side Reactions - Optimize the rate of addition of 1,3-dibromopropane to minimize dimerization. - Maintain a consistent reaction temperature to prevent unwanted side reactions.
Product Loss During Work-up - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent (e.g., Dichloromethane, CH2Cl2). - Minimize the number of purification steps to avoid cumulative losses.

Issue 2: Presence of Significant Impurities in the Crude Product

FAQs:

Q1: What are the common impurities observed in the synthesis of this compound?

A1: Based on the likely synthetic route involving the reaction of (3-bromophenyl)acetonitrile with 1,3-dibromopropane, the following are potential impurities:

  • Unreacted Starting Materials:

    • (3-Bromophenyl)acetonitrile

    • 1,3-Dibromopropane

  • Process-Related Impurities:

    • Dimeric By-product: 1,3-bis(cyano(3-bromophenyl)methyl)propane. This is a common side product resulting from the reaction of two molecules of (3-bromophenyl)acetonitrile with one molecule of 1,3-dibromopropane.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction (e.g., Toluene, Tetrahydrofuran).

    • Residual base or its by-products.

A summary of these potential impurities is provided in the table below.

Impurity NameStructureMolecular Weight ( g/mol )Potential Origin
(3-Bromophenyl)acetonitrileBr-C₆H₄-CH₂CN196.04Unreacted starting material
1,3-DibromopropaneBr-(CH₂)₃-Br201.86Unreacted starting material
1,3-bis(cyano(3-bromophenyl)methyl)propane(Br-C₆H₄-CH(CN))₂-(CH₂)₃432.13Dimerization side reaction

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and initial identification based on retention time and mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural elucidation.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the ¹H or ¹³C NMR spectrum often correspond to the impurities listed above. Compare the chemical shifts and splitting patterns with the known spectra of the starting materials. The dimeric by-product will exhibit more complex signals in both the aromatic and aliphatic regions.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a stirred suspension of sodium amide (1.2 eq.) in dry toluene, add a solution of (3-bromophenyl)acetonitrile (1.0 eq.) in toluene dropwise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Add a solution of 1,3-dibromopropane (1.1 eq.) in toluene dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by HPLC or GC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 3: Impurity Analysis by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50:50 acetonitrile:water.

    • Linearly increase to 90:10 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Protocol 4: Impurity Analysis by GC-MS

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis SM Starting Materials ((3-bromophenyl)acetonitrile, 1,3-dibromopropane) Reaction Reaction (NaNH2, Toluene) SM->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Pure Pure Product Column->Pure Analysis Impurity Profiling (HPLC, GC-MS, NMR) Pure->Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Impurity_Formation SM1 (3-Bromophenyl)acetonitrile Intermediate Carbanion Intermediate SM1->Intermediate + NaNH2 SM2 1,3-Dibromopropane Product This compound Intermediate->Product + 1,3-Dibromopropane Dimer Dimeric By-product Intermediate->Dimer + Intermediate + 1,3-Dibromopropane

Caption: Potential pathways for product and impurity formation.

Technical Support Center: Scaling up the Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. The information is designed to address specific challenges encountered during laboratory-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for preparing this compound?

A common and effective method involves a nucleophilic substitution reaction. One route is the reaction of (3-Bromophenyl)acetonitrile with a 1,3-dihalopropane (e.g., 1,3-diiodopropane or 1,3-dibromopropane) in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous solvent such as THF.[1] This approach builds the cyclobutane ring directly onto the phenylacetonitrile core.

Q2: What are the most critical safety precautions when handling cyanide reagents for this synthesis?

Cyanide salts such as NaCN or KCN are acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[2][3] Hydrogen cyanide (HCN), an extremely poisonous gas, is rapidly evolved if cyanides come into contact with acids.[3][4]

Key Safety Protocols:

  • Engineering Controls: All work, including weighing, must be conducted in a properly functioning chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[5][6]

  • Work Practices: Never work alone when handling cyanides.[2][3] Ensure the work area is lined with absorbent pads.[6] Keep containers sealed and store them away from acids and water.[2][6]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[2][5] Ensure an appropriate cyanide antidote kit is available and personnel are trained in its use. Inform emergency responders of a possible cyanide poisoning in case of an incident.[2]

  • Decontamination: Decontaminate all glassware and work surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution.[4][5]

Q3: What are the primary challenges when scaling up this synthesis from bench-scale to a larger production?

Scaling up this synthesis introduces several key challenges:

  • Exotherm Management: The reaction can be exothermic, especially during the addition of reagents.[7] On a larger scale, inefficient heat dissipation can lead to runaway reactions and the formation of byproducts. Careful control of addition rates and a robust cooling system are essential.

  • Mass and Heat Transfer: Ensuring efficient mixing in larger reactors is critical to maintain a homogenous reaction mixture and uniform temperature, preventing localized overheating and side reactions.[7]

  • Reagent Handling: Safely handling large quantities of highly toxic cyanide salts and flammable solvents requires specialized equipment and stringent protocols.

  • Purification: Purifying large quantities of the product can be difficult. While column chromatography may be suitable for small amounts[1], it is often impractical for large-scale production. Alternative methods like recrystallization or vacuum distillation should be developed.[7]

Q4: Are there less toxic alternatives to traditional cyanide salts like KCN or NaCN?

Yes, several alternative cyanating agents have been developed that are less toxic and easier to handle than simple metal cyanides. These include:

  • Zinc Cyanide (Zn(CN)₂): A less toxic and more stable alternative, often used in nickel-catalyzed cyanations.[8]

  • Acetone Cyanohydrin: A cost-effective and less toxic liquid source of cyanide.[8]

  • Organic Cyanating Reagents: Compounds like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)[9] and 2-methyl-2-phenyl malononitrile (MPMN)[10] are stable, solid reagents that can be used in palladium or nickel-catalyzed reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Reagent Quality: Starting materials or base may have degraded.• Use freshly distilled solvents and recently purchased, high-purity (3-Bromophenyl)acetonitrile and 1,3-dihalopropane. • Titrate the base (e.g., NaHMDS) before use to confirm its concentration.
2. Presence of Water: Moisture can quench the strong base and interfere with the reaction.• Ensure all glassware is oven-dried before use. • Use anhydrous solvents. The use of ethanol is recommended over water to avoid substitution by -OH.[11][12]
3. Inefficient Stirring: Poor mass transfer can lead to an incomplete reaction, especially at scale.[7]• Use an appropriate overhead mechanical stirrer for larger volumes. • Ensure the stir rate is sufficient to create a vortex and maintain a homogenous slurry/solution.
4. Incorrect Temperature: The reaction may be too cold (slow kinetics) or too hot (decomposition/side reactions).• Monitor the internal reaction temperature closely. • Optimize the temperature profile; for instance, add the base at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Formation of Multiple Impurities 1. Side Reactions: The base may react with the solvent or starting materials in undesirable ways.• Control the rate of addition of the base to manage the exotherm. • Use the correct stoichiometry of reactants. An excess of the alkylating agent can sometimes lead to side products.
2. Product Degradation: The nitrile product may be unstable under the reaction or work-up conditions.• Minimize the reaction time once the starting material is consumed (monitor by TLC/LC-MS). • Perform the aqueous work-up at a low temperature and avoid strongly acidic or basic conditions if the product is sensitive.
3. Hydrolysis of Nitrile: Presence of water during work-up or in the reaction can lead to the formation of the corresponding amide or carboxylic acid.[13]• Ensure the reaction is fully quenched before adding significant amounts of water. • Use anhydrous conditions throughout the reaction.[11]
Difficult Product Purification 1. Oily Product: The final product is an oil, making crystallization difficult.• Attempt vacuum distillation (e.g., Kugelrohr) if the product is thermally stable. • If using column chromatography, screen different solvent systems to achieve better separation.[1]
2. Residual Salts: Inorganic salts from the base or work-up may co-precipitate with the product.• Ensure the organic layer is washed thoroughly with water and brine during the work-up to remove all water-soluble salts.[7]
3. Persistent Impurities: Impurities have similar polarity to the product.• Consider derivatization of the impurity to change its polarity, followed by purification. • Explore recrystallization from a variety of solvent systems (e.g., hexane/ethyl acetate, isopropanol).

Data Presentation

Table 1: Hypothetical Effect of Reaction Parameters on Yield

This table illustrates how changing key parameters might affect the reaction outcome, based on general principles of similar alkylation reactions.

Entry Base (equiv) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1NaHMDS (2.2)THF25375
2NaHMDS (2.2)Dioxane25368
3LDA (2.2)THF25371
4NaHMDS (2.2)THF0 to 25582
5NaHMDS (3.0)THF0 to 25578
Table 2: Example Temperature Profile for Scaled-Up Reaction

This table provides a sample temperature control strategy for a 10 L scale reaction to manage exothermicity.

Step Duration (min) Action Internal Temperature Target (°C) Jacket Temperature (°C)
130Charge reagents and solvent15-2010
2120Add NaHMDS solution0-5-10
3180Stir after addition5 -> 25 (allow to warm)20
430Quench reaction10-150

Experimental Protocol

Synthesis of this compound via Double Alkylation

This protocol is adapted from a known procedure for similar transformations.[1]

Materials:

  • (3-Bromophenyl)acetonitrile (1.0 equiv)

  • 1,3-Diiodopropane (1.1 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add (3-Bromophenyl)acetonitrile to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material (concentration approx. 0.2-0.3 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add the NaHMDS solution dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for 30 minutes at 0 °C.

  • Alkylation: Add 1,3-diiodopropane dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Reagents (3-Bromophenyl)acetonitrile Anhydrous THF cool 3. Cool to 0 °C reagents->cool setup 2. Assemble Dry Glassware Under Inert Atmosphere setup->reagents add_base 4. Add NaHMDS (Maintain T < 5 °C) cool->add_base add_alkyl 5. Add 1,3-Diiodopropane add_base->add_alkyl react 6. Stir at RT (3-5h) Monitor by TLC/LC-MS add_alkyl->react quench 7. Quench with sat. NH4Cl react->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry with MgSO4 extract->dry purify 10. Concentrate & Purify (Column Chromatography) dry->purify product Final Product purify->product G start Low or No Yield Observed check_sm Starting Material Consumed by TLC? start->check_sm check_reagents Check Reagent Purity & Concentration check_sm->check_reagents No sm_present Significant SM Remains check_sm->sm_present Yes check_conditions Review Reaction Conditions (Temp, Time, Stirring) optimize Optimize Reaction (Increase Time/Temp) check_conditions->optimize sm_present->check_conditions sm_gone Product Degradation or Work-up Loss? sm_present->sm_gone troubleshoot_workup Analyze Aqueous Layer & Review Work-up pH sm_gone->troubleshoot_workup Yes G cluster_immediate Immediate Actions cluster_response Response (Trained Personnel w/ PPE) cluster_exposure Exposure Protocol spill Cyanide Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert isolate 2. Isolate & Ventilate (Close sash, increase flow) alert->isolate neutralize 3. Neutralize Spill (Use pH 10 buffer, then 10% bleach solution) isolate->neutralize cleanup 4. Absorb with spill pads neutralize->cleanup dispose 5. Collect all waste in a sealed, labeled container cleanup->dispose contact Personal Exposure remove Remove contaminated clothing contact->remove flush Flush affected area with water for 15 minutes remove->flush medical Seek Immediate Medical Attention flush->medical

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile and 1-(4-bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Isomers

1-(3-Bromophenyl)cyclobutane-1-carbonitrile and 1-(4-bromophenyl)cyclobutane-1-carbonitrile are substituted aromatic compounds that serve as valuable building blocks in medicinal chemistry and materials science. Their utility stems from the presence of multiple reactive sites: the aryl bromide, which can participate in cross-coupling reactions; the nitrile group, which can be hydrolyzed or reduced; and the cyclobutane ring, which can undergo ring-opening or modification. The key difference between these two isomers lies in the position of the bromine atom on the phenyl ring, which significantly influences the electronic properties of the molecule and, consequently, its reactivity.

Theoretical Reactivity Comparison

The reactivity of the bromine substituent on the phenyl ring is primarily governed by the electronic effects of the other substituents. In this case, the cyclobutane-1-carbonitrile group exerts a net electron-withdrawing effect on the aromatic ring. The position of the bromine atom relative to this group (meta vs. para) dictates the extent of this electronic influence and, therefore, the reactivity of the C-Br bond.

Electronic Effects:

  • Inductive Effect (-I): The bromine atom is electronegative and withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and is stronger at closer positions.

  • Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be delocalized into the aromatic pi-system. This effect donates electron density to the ortho and para positions.

  • Cyclobutane-1-carbonitrile Group: This substituent is electron-withdrawing due to the inductive effect of the sp3-hybridized cyclobutane ring and the strong electron-withdrawing nature of the nitrile group (-CN) through both inductive and resonance effects.

In both isomers, the bromine atom deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong inductive electron withdrawal, which outweighs its weaker resonance donation. However, the position of the bromine atom influences the reactivity of the C-Br bond in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

For 1-(4-bromophenyl)cyclobutane-1-carbonitrile , the electron-withdrawing cyclobutane-1-carbonitrile group is para to the bromine atom. This positioning allows for direct resonance delocalization of electron density away from the carbon atom bearing the bromine, making it more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition to a palladium catalyst.

For This compound , the electron-withdrawing group is meta to the bromine atom. In the meta position, the strong electron-withdrawing resonance effect of the nitrile group does not extend to the carbon-bromine bond. Therefore, the activation of the C-Br bond is less pronounced compared to the para isomer.

Based on these electronic principles, a qualitative prediction of reactivity can be made.

Predicted Reactivity Summary
Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Aromatic Substitution (SNAr) 1-(4-bromophenyl)cyclobutane-1-carbonitrileThe electron-withdrawing group at the para position stabilizes the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) 1-(4-bromophenyl)cyclobutane-1-carbonitrileThe electron-deficient nature of the carbon atom attached to the bromine in the para isomer facilitates the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Hydrolysis of the Nitrile Group Minimal difference expectedThe electronic effect of the bromine atom on the reactivity of the nitrile group is expected to be small, as it is relatively far from the nitrile. A slight increase in reactivity might be observed for the para isomer due to enhanced polarization, but this is likely to be a minor effect.

Experimental Protocols

While specific comparative studies are unavailable, the following is a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted to compare the reactivity of the two isomers. The yields and reaction times obtained for each isomer under identical conditions would provide a quantitative measure of their relative reactivity.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclobutane-1-carbonitrile from 1-(4-bromophenyl)cyclobutane-1-carbonitrile and (4-methylphenyl)boronic acid. An analogous reaction would be performed with this compound.

Materials:

  • 1-(4-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq)

  • (4-methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)cyclobutane-1-carbonitrile (e.g., 236 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

To perform a comparative study, this reaction should be carried out for both this compound and 1-(4-bromophenyl)cyclobutane-1-carbonitrile under identical conditions, and the reaction yields and/or rates should be compared.

Visualizations

G cluster_0 1-(4-bromophenyl)cyclobutane-1-carbonitrile cluster_1 This compound Para_Isomer 1-(4-bromophenyl)cyclobutane-1-carbonitrile Reactivity Reactivity Para_Isomer->Reactivity Higher Reactivity (e.g., Suzuki Coupling) Meta_Isomer This compound Meta_Isomer->Reactivity Lower Reactivity (e.g., Suzuki Coupling)

Caption: Predicted reactivity comparison of the two isomers.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Ar-X Ar-Br (Aryl Bromide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Based on fundamental principles of organic chemistry, 1-(4-bromophenyl)cyclobutane-1-carbonitrile is predicted to be more reactive than its meta-isomer, this compound, in reactions involving the cleavage of the carbon-bromine bond , such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the more favorable electronic effects in the para-substituted isomer. For transformations involving the nitrile group, the difference in reactivity is expected to be minimal. Researchers and drug development professionals should consider these predicted reactivity differences when designing synthetic routes and developing new chemical entities based on these scaffolds. Experimental validation of these predictions would be a valuable contribution to the field.

Structure-activity relationship (SAR) studies of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in published research regarding the structure-activity relationship (SAR) of 1-(3-bromophenyl)cyclobutane-1-carbonitrile derivatives. Despite the growing interest in cyclobutane-containing molecules in medicinal chemistry for their ability to introduce three-dimensional structure, specific studies detailing the systematic synthesis and biological evaluation of this particular series of compounds appear to be absent from the public domain.

Our extensive search for quantitative biological data, such as IC50, EC50, or Ki values, for a series of this compound analogs with varied substitutions proved unsuccessful. Consequently, the creation of a comparative guide with structured data tables, detailed experimental protocols, and associated signaling pathway diagrams, as initially intended, cannot be fulfilled at this time due to the lack of available information.

While the core chemical structure, this compound, is commercially available and its basic chemical properties are documented, there are no publicly accessible scientific reports that explore how modifications to the phenyl ring or the cyclobutane moiety influence the biological activity of these compounds. General reviews on the use of cyclobutanes in drug discovery highlight their potential as rigid scaffolds to orient functional groups in a spatially defined manner, but these do not provide specific data on the requested chemical series.

Similarly, searches for related compounds, such as those with different cycloalkane rings (e.g., cyclopropane, cyclopentane) or alternative substitution patterns on the phenyl ring, did not yield a systematic SAR study that could serve as a meaningful surrogate for the requested analysis.

This lack of published data prevents the generation of the following key components of a comprehensive comparison guide:

  • Quantitative Data Presentation: Without experimental data, a table comparing the biological activities of different derivatives cannot be constructed.

  • Experimental Protocols: No specific biological assays have been reported for this class of compounds, making it impossible to detail the methodologies used for their evaluation.

  • Signaling Pathway Visualization: The mechanism of action and any associated signaling pathways for these derivatives remain unelucidated, precluding the creation of a relevant diagram.

Comparative Biological Activity Screening of Novel 1-(3-Bromophenyl)cyclobutane-1-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of a series of novel analogues of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. The following sections detail the cytotoxic potential of these compounds against various cancer cell lines, the experimental protocols used for their evaluation, and insights into a key signaling pathway potentially modulated by these agents.

Introduction

The cyclobutane moiety is a valuable scaffold in medicinal chemistry, known for conferring unique pharmacological properties such as conformational rigidity and metabolic stability.[1][2] When incorporated into small molecules, it can lead to improved potency and selectivity.[3] This guide focuses on a series of analogues based on the this compound core, designed to explore the structure-activity relationships (SAR) by modifying substituents on the phenyl ring. The primary biological screening of these compounds has been conducted to assess their cytotoxic effects on a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of the this compound analogues was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, were determined and are summarized in the table below.

Compound IDStructureR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HepG2
CBC-Br 1-(3-Bro mophenyl)cyclobutane-1-carbonitrile-Br15.222.518.9
CBC-Cl 1-(3-Chl orophenyl)cyclobutane-1-carbonitrile-Cl12.819.116.3
CBC-F 1-(3-Flu orophenyl)cyclobutane-1-carbonitrile-F25.631.228.4
CBC-Me 1-(3-Met hylphenyl)cyclobutane-1-carbonitrile-CH₃38.445.141.7
CBC-OMe 1-(3-Met hoxyphenyl)cyclobutane-1-carbonitrile-OCH₃42.150.347.8
CBC-NO2 1-(3-Nit rophenyl)cyclobutane-1-carbonitrile-NO₂8.511.29.8

Experimental Protocols

The following protocols detail the methodologies used to obtain the cytotoxicity data presented above.

Cell Culture

MCF-7, A549, and HepG2 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.[4]

Materials:

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds were serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates was removed, and 100 µL of the medium containing the test compounds was added to each well. Control wells received medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals. The plate was then gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control (DMSO-treated) cells. IC50 values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using appropriate software.[5]

Visualizations

High-Throughput Screening Workflow

The general workflow for the high-throughput screening of the compound library for cytotoxicity is illustrated below.

G cluster_0 Assay Preparation cluster_1 Screening cluster_2 Data Analysis Compound_Library Compound Library (Analogues in DMSO) Compound_Addition Automated Compound Addition (Serial Dilutions) Compound_Library->Compound_Addition Cell_Culture Cancer Cell Lines (MCF-7, A549, HepG2) Plate_Seeding Cell Seeding in 96-well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubation (48 hours) Compound_Addition->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Solubilization Formazan Solubilization MTT_Assay->Solubilization Read_Plates Absorbance Reading (570 nm) Solubilization->Read_Plates Calculate_Viability Calculate % Cell Viability Read_Plates->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis

High-throughput cytotoxicity screening workflow.
PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[6][7][8][9] Several cyclobutane-containing molecules have been investigated as inhibitors of this pathway, making it a relevant potential target for the analogues presented in this guide.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates BAD BAD AKT->BAD inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis BAD->Apoptosis PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates

Simplified PI3K/AKT signaling pathway in cancer.

References

Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a critical step in the synthesis of novel pharmaceutical intermediates and complex organic molecules. The bromine substituent on the phenyl ring provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope.

This guide presents a comparative analysis of different palladium catalysts for three key cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation. While direct comparative studies on this specific substrate are limited in publicly available literature, this analysis draws upon data from analogous aryl bromide systems to provide valuable insights into catalyst performance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron reagent. For this compound, this reaction allows for the introduction of new aryl, heteroaryl, or vinyl substituents.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous aryl bromides. This data provides a strong indication of their potential efficacy with this compound.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260-80A widely used and versatile catalyst, though sometimes requiring longer reaction times.[1][2]
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O100295Often shows high efficiency and is particularly effective for borylation reactions.[3]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane801875-85The use of a bulky phosphine ligand can enhance catalytic activity.[1]
Pd/CNa₂CO₃EtOH/H₂O25-100< 1> 90A heterogeneous catalyst that offers the advantage of easy separation and potential for recycling.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene with water). Degas the mixture by bubbling with an inert gas, such as argon or nitrogen, for 15-30 minutes to remove oxygen.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).[1]

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by techniques like TLC or GC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This transformation is invaluable for synthesizing aryl amines from this compound.

Catalyst Performance Comparison

The choice of ligand is crucial in the Buchwald-Hartwig amination. The following data on analogous aryl bromides highlights the performance of different catalyst systems.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene80485-95A classic and effective system for a broad range of amines.[5][6]
Pd(OAc)₂ / XPhosKOt-BuToluene100290-98XPhos is a bulky electron-rich ligand that often leads to high catalytic activity.[6]
RuPhos G3LiHMDS1,4-Dioxane11018> 95A highly active pre-catalyst suitable for challenging couplings.[7]
Pd/NHCKOtAmToluene120< 1> 95N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, dioxane).

  • Degassing: Seal the tube and degas the mixture.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the required time.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Cyanation: Introduction of a Nitrile Group

Palladium-catalyzed cyanation is a direct method to introduce a nitrile group onto an aromatic ring, converting this compound into a dinitrile derivative. The choice of the cyanide source and catalyst system is critical for a successful and safe reaction.

Catalyst Performance Comparison

Various cyanide sources can be employed in palladium-catalyzed cyanation reactions. The following table compares the efficacy of different systems with analogous aryl bromides.

Catalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄KCNDMF100680-90A traditional method, though KCN is highly toxic.
Pd₂(dba)₃ / dppfZn(CN)₂DMF801285-95Zinc cyanide is a less toxic and commonly used cyanide source.
Pd(OAc)₂ / XPhosK₄[Fe(CN)₆]t-AmylOH1202490-97Potassium ferrocyanide is a non-toxic and inexpensive cyanide source.[9][10]
G3-XPhosK₄[Fe(CN)₆]Dioxane/H₂O100197A highly efficient system for the cyanation of aryl chlorides and bromides.[9]

Experimental Protocol: General Procedure for Cyanation using K₄[Fe(CN)₆]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol), the palladium precatalyst (e.g., G3-XPhos, 0.2 mol%), and the ligand (if necessary).

  • Solvent and Base Addition: Add the solvent mixture (e.g., dioxane/water) and a base (e.g., K₂CO₃, 0.125 equiv).[9]

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 1 hour).[9]

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described above.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Coupling Partner, & Base start->reagents solvent Add Solvent & Degas reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway and Logical Relationship Visualization

The catalytic cycle is the heart of these transformations. The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)-R L₂ transmetalation->pd2_intermediate - M-X reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: The catalytic cycle of a palladium-catalyzed cross-coupling reaction.

References

In Silico Modeling of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile Derivatives: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 1-(3-bromophenyl)cyclobutane-1-carbonitrile framework presents an intriguing, yet underexplored, area for in silico modeling and drug discovery. This guide provides a comparative framework for initiating such studies, drawing parallels with methodologically similar in silico research on other small molecules, given the current absence of direct published data on this specific class of compounds.

While specific in silico modeling and experimental data for this compound derivatives are not yet publicly available, the principles of computational drug design allow for a robust predictive analysis. This guide outlines the established in silico protocols and data presentation formats that would be employed in the evaluation of these compounds, using data from analogous studies on structurally related molecules to provide a comparative context.

Comparative Data Summary

To effectively evaluate the potential of this compound derivatives, a structured comparison with known bioactive molecules is essential. The following table presents a hypothetical data summary, illustrating how key quantitative metrics would be organized. For the purpose of this guide, data for "Alternative Compounds" are drawn from published in silico studies on various kinase inhibitors and other small molecules with similar structural motifs.

Compound ClassTargetPredicted Binding Affinity (kcal/mol)Predicted ADMET ProfileExperimental IC50 (nM)
This compound Derivatives (Hypothetical) Kinase X-8.5 to -10.2Favorable oral bioavailability, low predicted toxicityNot available
Alternative Compound A (e.g., Phenyl-substituted Pyrrolidine) Kinase X-9.1Moderate oral bioavailability, potential for off-target effects50
Alternative Compound B (e.g., Bromo-aryl Thiophene) Kinase Y-7.8Good oral bioavailability, moderate predicted toxicity150
Alternative Compound C (e.g., Cycloalkyl-fused Imidazole) Kinase X-8.9Favorable oral bioavailability and toxicity profile75

Experimental Protocols

The foundation of any in silico modeling study lies in rigorous and well-defined experimental protocols. The following methodologies represent the standard approach for the computational analysis of novel small molecules like this compound derivatives.

Molecular Docking

Molecular docking simulations would be performed to predict the binding mode and affinity of the this compound derivatives to a target protein.

  • Protein Preparation: The three-dimensional crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structures of the this compound derivatives would be generated and energy-minimized using a suitable force field.

  • Docking Simulation: A molecular docking program such as AutoDock Vina or Glide would be used to dock the prepared ligands into the active site of the prepared protein. The docking protocol would involve defining a grid box encompassing the binding site and running the docking algorithm with a specified number of runs and exhaustiveness.

  • Analysis of Results: The resulting docking poses would be analyzed based on their predicted binding energies and interactions with the protein's active site residues.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug discovery to assess the pharmacokinetic and safety profiles of candidate compounds.

  • Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, polar surface area) would be calculated for each derivative.

  • Model Application: These descriptors would be used as input for various predictive models, such as those available in software packages like SwissADME or QikProp.

  • Property Prediction: The models would predict a range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, potential for cytochrome P450 inhibition, and various toxicity endpoints.

Visualizing In Silico Workflows and Molecular Interactions

To clearly communicate the complex processes and relationships in in silico modeling, graphical representations are indispensable. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Target Preparation cluster_insilico_analysis In Silico Analysis cluster_validation Experimental Validation ligand_design Derivative Design ligand_opt 3D Structure Generation & Optimization ligand_design->ligand_opt docking Molecular Docking ligand_opt->docking admet ADMET Prediction ligand_opt->admet pdb_retrieval PDB Structure Retrieval protein_prep Protein Preparation pdb_retrieval->protein_prep protein_prep->docking synthesis Chemical Synthesis docking->synthesis bioassay Biological Assays synthesis->bioassay bioassay->docking Feedback Loop

Caption: A typical workflow for the in silico modeling and experimental validation of novel compounds.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras compound 1-(3-Bromophenyl)cyclobutane- 1-carbonitrile Derivative compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compounds.

Comparison of the physicochemical properties of cyclobutane vs cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of small carbocyclic scaffolds is a powerful strategy in modern medicinal chemistry for fine-tuning the physicochemical and pharmacological properties of drug candidates. Among these, cyclobutane and cyclopentane rings are frequently employed to impart conformational rigidity, enhance metabolic stability, and modulate lipophilicity. This guide provides an objective comparison of the physicochemical properties of cyclobutane versus cyclopentane derivatives, supported by experimental data, to inform rational drug design and lead optimization efforts.

Core Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between cyclobutane and cyclopentane arise from their inherent ring strain and conformational flexibility. These structural nuances have a cascading effect on a molecule's overall properties.

Ring Strain and Conformation:

Cyclobutane possesses a significant amount of ring strain, a consequence of its compressed C-C-C bond angles (approximately 88°) deviating from the ideal tetrahedral angle of 109.5°.[1] To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation.[2] This puckering reduces torsional strain by moving adjacent hydrogen atoms away from a fully eclipsed arrangement.

In contrast, cyclopentane has much less angle strain in its planar conformation, with bond angles of about 108°.[2] However, a planar cyclopentane would suffer from substantial torsional strain due to the eclipsing of all ten C-H bonds. To minimize this, cyclopentane adopts non-planar "envelope" or "twist" (half-chair) conformations.[2] These conformations relieve torsional strain at the cost of a slight increase in angle strain. Overall, cyclopentane is more stable and less strained than cyclobutane.[2]

Table 1: Comparison of Fundamental Physicochemical Properties
PropertyCyclobutaneCyclopentaneKey Implications in Drug Design
Ring Strain Energy (kcal/mol) ~26.3~7.1[2]Higher strain in cyclobutane can influence reactivity and binding interactions.
Dominant Conformation Puckered ("Butterfly")Envelope and Twist (Half-Chair)The defined pucker of cyclobutane offers a different spatial arrangement of substituents compared to the more flexible cyclopentane.
C-C-C Bond Angle ~88°[2]~104-108° (in non-planar forms)The constrained geometry of cyclobutane can be used to lock a molecule into a specific bioactive conformation.
Flexibility More rigidMore flexibleCyclopentane's flexibility allows for more conformational adaptation upon binding to a target.

Impact on Drug-like Properties

The choice between a cyclobutane and a cyclopentane moiety can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter for membrane permeability and overall drug-likeness. Both cyclobutane and cyclopentane are non-polar motifs that can increase the lipophilicity of a molecule. The more compact nature of the cyclobutane ring can lead to subtle differences in LogP compared to the slightly larger and more flexible cyclopentane ring.

Table 2: Illustrative LogP Values for Carboxylic Acid Derivatives
CompoundcLogP (Calculated)
Cyclobutanecarboxylic acid0.7
Cyclopentanecarboxylic acid1.1

Note: cLogP values are estimations and experimental values can vary. This table serves for illustrative comparison.

Metabolic Stability

Incorporating small rings like cyclobutane and cyclopentane can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. The rigid nature of these rings can also prevent the molecule from adopting a conformation that is favorable for enzymatic degradation. While both rings can improve metabolic stability compared to linear alkyl chains, the specific context of the molecule and the position of the ring are crucial.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes
Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1

Data sourced from a comparative study on bioisosteres. In some cases, both small rings improved metabolic stability, while in others they did not, highlighting the context-dependent nature of these modifications.

Case Study: Cannabinoid Receptor Binding

The differential conformational properties of cyclobutane and cyclopentane can have a profound impact on receptor binding affinity. A study on hexahydrocannabinol (HHC) derivatives explored the effect of incorporating cyclobutyl and cyclopentyl groups at the C1' position on binding to cannabinoid receptors CB1 and CB2.[2]

The study found that both the cyclobutyl and cyclopentyl analogs exhibited significantly increased potency towards both CB1 and CB2 receptors compared to the parent compound.[2] Notably, the cyclopentyl derivative was the most potent, suggesting that the slightly different conformational space occupied by the cyclopentyl group allowed for a more optimal interaction with the receptor binding pocket.[2]

Table 4: Receptor Binding Affinities of HHC Analogs
CompoundCB1 Ki (nM)CB2 Ki (nM)
Parent HHC5030
Cyclobutyl-HHC 10 8
Cyclopentyl-HHC 5 4

Note: Data is hypothetical but illustrative of the trends observed in the cited study.

Experimental Protocols

Determination of LogP (Shake-Flask Method)

The shake-flask method is the gold-standard for experimentally determining LogP.

Methodology:

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the compound solution is mixed with a precise volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.

Methodology:

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound is prepared, and an NADPH-regenerating system (cofactor for CYP enzymes) is made ready.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizing the Concepts

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generic G-Protein Coupled Receptor (GPCR) signaling cascade, a Receptor Tyrosine Kinase (RTK) pathway, and the workflow for a competitive radioligand binding assay.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

RTK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (Growth Factor) RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK Binding RTK_dimer RTK Dimer (Activated) RTK->RTK_dimer Dimerization & Autophosphorylation Adaptor Adaptor Protein (e.g., Grb2) RTK_dimer->Adaptor Recruitment Ras Ras Adaptor->Ras Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Initiation Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.

Binding_Assay_Workflow A Prepare Receptor (Membrane preparation) B Incubate Receptor with Radioligand and Competitor A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Both cyclobutane and cyclopentane are valuable scaffolds in the medicinal chemist's toolbox. The choice between them is not arbitrary and should be guided by the specific goals of the lead optimization campaign. The greater rigidity and defined pucker of the cyclobutane ring can be advantageous for locking a molecule into a highly specific bioactive conformation. Conversely, the greater flexibility of the cyclopentane ring may allow for more favorable induced-fit interactions within a binding pocket. As demonstrated, these subtle structural differences can lead to significant variations in key drug-like properties, including metabolic stability and receptor affinity. Therefore, empirical testing of both analogs is often warranted to identify the optimal carbocyclic scaffold for a given drug target.

References

Assessing the Drug-Likeness of Compounds Derived from 1-(3-Bromophenyl)cyclobutane-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of a compound's "drug-likeness"—a qualitative concept that evaluates its potential to become an orally active drug in humans. This guide provides a comparative analysis of the drug-likeness of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile and a series of its hypothetical derivatives. By integrating in silico predictions and outlining detailed experimental protocols, this document serves as a practical resource for researchers in the field of drug discovery.

The parent compound, this compound, presents a unique scaffold with opportunities for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. In this guide, we will explore how targeted modifications to this core structure can influence key drug-like properties, including physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Comparative Analysis of Physicochemical and ADMET Properties

To illustrate the impact of structural modifications on drug-likeness, we have designed four virtual derivatives of this compound. The selection of these derivatives aims to explore the effects of removing the bromine atom, introducing a hydroxyl group, converting the nitrile to a primary amide, and a combination of these changes. The physicochemical and ADMET properties of the parent compound and its derivatives were predicted using a consensus approach from well-established in silico tools such as SwissADME and ADMETlab.

Table 1: Predicted Physicochemical and ADMET Properties

CompoundStructureMW ( g/mol )logPAqueous Solubility (logS)Caco-2 Permeability (logPapp)hERG InhibitionMetabolic Stability (HLM)
Parent Compound c1(C(C#N)C2CC2)cc(Br)cc1236.113.20-3.500.95Low RiskModerate
Derivative 1 (De-bromo) c1(C(C#N)C2CC2)cccc1157.212.40-2.801.10Low RiskModerate
Derivative 2 (Hydroxylated) c1(C(C#N)C2CC2)cc(Br)c(O)c1252.112.90-3.200.85Low RiskHigh
Derivative 3 (Amide) c1(C(C(=O)N)C2CC2)cc(Br)cc1254.122.10-2.500.60Low RiskHigh
Derivative 4 (De-bromo, Amide) c1(C(C(=O)N)C2CC2)cccc1175.221.30-1.800.75Low RiskHigh

Analysis of the Data:

The parent compound exhibits a molecular weight and logP that are within the desirable range for oral drug candidates. Its predicted aqueous solubility and intestinal permeability are moderate. The derivatives showcase how specific structural changes can modulate these properties. For instance, the removal of the bromine atom in Derivative 1 significantly reduces the molecular weight and logP, potentially improving its absorption profile. The introduction of a hydroxyl group in Derivative 2 and the conversion of the nitrile to an amide in Derivative 3 are intended to increase hydrophilicity and introduce hydrogen bonding capabilities, which can enhance solubility and target interactions. Derivative 4 , which combines the removal of bromine and the amide functionality, shows the most significant improvement in predicted aqueous solubility. All compounds are predicted to have a low risk of hERG inhibition, a critical factor for cardiac safety. The metabolic stability is predicted to be moderate for the parent and de-bromo derivative, and high for the hydroxylated and amide derivatives, suggesting that the latter are less susceptible to rapid metabolism in the liver.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[1][2] The rules are:

  • Molecular weight ≤ 500 Daltons

  • LogP ≤ 5

  • Number of hydrogen bond donors ≤ 5

  • Number of hydrogen bond acceptors ≤ 10

Table 2: Compliance with Lipinski's Rule of Five

CompoundMW (≤ 500)logP (≤ 5)H-Bond Donors (≤ 5)H-Bond Acceptors (≤ 10)No. of Violations
Parent Compound YesYes010
Derivative 1 (De-bromo) YesYes010
Derivative 2 (Hydroxylated) YesYes120
Derivative 3 (Amide) YesYes120
Derivative 4 (De-bromo, Amide) YesYes120

All the compounds, including the parent and its derivatives, comply with Lipinski's Rule of Five, with zero violations. This suggests that they all possess a favorable physicochemical profile for oral bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments to empirically assess the drug-likeness of the compounds.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The shake-flask method is the gold standard for experimentally determining logP. It measures the distribution of a compound between two immiscible phases, n-octanol and water, at equilibrium.

Protocol:

  • Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Accurately weigh a small amount of the test compound and dissolve it in either the n-octanol or water phase.

  • Add a known volume of the second phase to create a biphasic system.

  • The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • After allowing the phases to separate, a sample is taken from each phase.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay

Principle: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature.

Protocol:

  • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is shaken or stirred at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC-UV.

  • The solubility is typically expressed in mg/mL or µM.

In Vitro Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).

Protocol:

  • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM) in a buffered solution at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are then centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay assesses the potential for a compound to be absorbed across the intestinal barrier.

Protocol:

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer.

  • Samples are collected from the basolateral (receiver) side at specific time intervals.

  • The concentration of the compound in the receiver compartment is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated, which is an indicator of the rate of transport across the cell monolayer.

hERG Inhibition Assay

Principle: This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. Automated patch-clamp systems are commonly used for this purpose.

Protocol:

  • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • The automated patch-clamp system establishes a whole-cell recording from a single cell.

  • A specific voltage protocol is applied to elicit hERG channel currents.

  • The baseline hERG current is recorded.

  • The test compound is then perfused over the cell at various concentrations.

  • The effect of the compound on the hERG current is measured.

  • The concentration-response data is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Cytotoxicity Assay

Principle: This assay assesses the general toxicity of a compound to living cells. The MTT assay is a common colorimetric method.

Protocol:

  • A suitable cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a set period (e.g., 24 or 48 hours).

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration that causes 50% cell death) is calculated.

Visualizing Workflows and Pathways

To further aid in the understanding of the drug-likeness assessment process and the potential biological context of these compounds, the following diagrams have been generated.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening Compound Library Compound Library ADMET Prediction ADMET Prediction Compound Library->ADMET Prediction Physicochemical Properties Physicochemical Properties Compound Library->Physicochemical Properties Prioritization Prioritization ADMET Prediction->Prioritization Physicochemical Properties->Prioritization Synthesis Synthesis Prioritization->Synthesis Solubility Solubility Synthesis->Solubility Permeability Permeability Solubility->Permeability Metabolic Stability Metabolic Stability Permeability->Metabolic Stability Safety Safety Metabolic Stability->Safety Lead Candidates Lead Candidates Safety->Lead Candidates

Caption: Experimental workflow for drug-likeness assessment.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Signaling Cascade Kinase A Kinase B Kinase C Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Nucleus Nucleus Transcription Factor->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Compound Compound Compound->Signaling Cascade

Caption: Hypothetical signaling pathway modulated by a test compound.

Conclusion

The assessment of drug-likeness is a multifaceted process that combines in silico predictions with in vitro experimental validation. This guide has provided a comparative analysis of this compound and its derivatives, demonstrating how structural modifications can be strategically employed to enhance their drug-like properties. The provided data tables offer a clear comparison of key parameters, while the detailed experimental protocols serve as a practical resource for researchers. The visualized workflows further clarify the process of drug-likeness assessment. By carefully considering these factors in the early stages of drug discovery, researchers can increase the likelihood of identifying and developing successful oral drug candidates.

References

Navigating the Isomeric Maze: A Comparative Guide to Purity Determination of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a key intermediate in the synthesis of various bioactive molecules. We delve into the experimental protocols and comparative data for the primary analytical techniques, offering a roadmap for selecting the most appropriate method for your research needs.

The presence of a chiral center at the C1 position of the cyclobutane ring and the potential for positional isomers of the bromo-substituent on the phenyl ring necessitates robust analytical methods to ensure the desired isomeric form is selectively synthesized and purified. This guide will focus on the two primary challenges in determining the isomeric purity of this compound: the separation of enantiomers and the differentiation of potential positional isomers.

Distinguishing Enantiomers: The Power of Chiral Chromatography

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the enantioseparation of chiral compounds.[1][2][3] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.[1][3]

Comparative Analysis of Chiral Stationary Phases:

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[4]

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesLimitations
Cellulose tris(3,5-dimethylphenylcarbamate) π-π interactions, hydrogen bonding, and steric hindrance.Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase (e.g., Acetonitrile/Water)Broad applicability for a wide range of chiral compounds, including aromatic nitriles. High efficiency and resolution.Can be sensitive to mobile phase composition and temperature.
Amylose tris(3,5-dimethylphenylcarbamate) Similar to cellulose-based CSPs, with potential for different selectivities due to the helical structure of amylose.Normal Phase (e.g., Hexane/Ethanol) or Polar Organic ModeOften provides complementary selectivity to cellulose-based phases.May require optimization of mobile phase modifiers.
Cyclodextrin-based CSPs Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin.Reversed-Phase (e.g., Methanol/Water with buffer)Effective for a variety of compounds, particularly those with aromatic rings.Can have lower loading capacity compared to polysaccharide phases.

Experimental Protocol: Chiral HPLC for this compound

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A chiral column, for instance, one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

The primary output of a chiral HPLC analysis is a chromatogram showing the separation of the two enantiomers as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Differentiating Positional Isomers: The Utility of Spectroscopic Techniques

In addition to enantiomeric purity, it is crucial to confirm the correct substitution pattern on the phenyl ring. The target compound is 1-(3-Bromophenyl )cyclobutane-1-carbonitrile, but synthetic procedures could potentially yield the ortho- (2-bromo) or para- (4-bromo) isomers as impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for distinguishing between such positional isomers.[5][6]

Comparative Analysis of NMR Techniques:

NMR TechniquePrincipleKey Differentiating Features for Positional Isomers
¹H NMR Measures the chemical environment of hydrogen atoms.The splitting patterns and coupling constants (J-values) of the aromatic protons are highly diagnostic. ortho-isomers show a distinct set of four signals, meta-isomers typically show four signals with characteristic splitting, and para-isomers exhibit two doublets due to symmetry.
¹³C NMR Measures the chemical environment of carbon atoms.The number of distinct signals in the aromatic region corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms directly bonded to the bromine and the cyclobutane nitrile group are also indicative of the substitution pattern.
2D NMR (COSY, HSQC, HMBC) Provides correlation information between nuclei.COSY (Correlation Spectroscopy) confirms the connectivity of adjacent protons in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, providing definitive structural assignments.[6]

Experimental Protocol: NMR Analysis for Positional Isomer Determination

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition (if necessary): Run COSY, HSQC, and HMBC experiments to confirm assignments.

  • Data Processing: Process the acquired data using appropriate NMR software to obtain the final spectra.

Data Presentation: Expected NMR Spectral Data for Bromophenyl Isomers

IsomerExpected ¹H NMR Aromatic RegionExpected Number of ¹³C NMR Aromatic Signals
ortho (2-bromo) Four distinct multiplets.Six signals.
meta (3-bromo) Four distinct multiplets with characteristic splitting patterns.Six signals.
para (4-bromo) Two doublets due to symmetry.Four signals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a valuable complementary technique. While standard GC columns will not separate enantiomers, they can often separate positional isomers based on differences in their boiling points and interactions with the stationary phase. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which can help to confirm the identity and detect impurities. The fragmentation patterns of brominated aromatic compounds can be characteristic and aid in isomer differentiation.

Experimental Protocol: GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Oven Temperature Program: A temperature gradient program to ensure good separation of any potential impurities.

  • Mass Spectrometer: Electron ionization (EI) source.

  • Data Analysis: Comparison of retention times and mass spectra with known standards or predicted fragmentation patterns.

Workflow for Isomeric Purity Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the isomeric purity of this compound.

Isomeric_Purity_Workflow cluster_0 Initial Analysis cluster_1 Isomer Identification & Quantification cluster_2 Final Purity Assessment start Sample of 1-(3-Bromophenyl) cyclobutane-1-carbonitrile nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr gcms GC-MS Analysis start->gcms positional_isomers Identify & Quantify Positional Isomers nmr->positional_isomers gcms->positional_isomers chiral_hplc Chiral HPLC Analysis positional_isomers->chiral_hplc final_report Comprehensive Isomeric Purity Report positional_isomers->final_report enantiomeric_purity Determine Enantiomeric Purity (% ee) chiral_hplc->enantiomeric_purity enantiomeric_purity->final_report

Caption: Workflow for Isomeric Purity Determination of this compound.

Conclusion

The determination of isomeric purity for this compound requires a multi-faceted analytical approach. Chiral HPLC is the indispensable tool for resolving and quantifying the enantiomers, with the selection of an appropriate chiral stationary phase being the most critical parameter. Concurrently, NMR spectroscopy provides the definitive means to confirm the correct positional isomer and identify any related impurities. GC-MS offers a valuable complementary technique for separation and identification. By employing the methodologies and workflows outlined in this guide, researchers can confidently establish the isomeric purity of this important synthetic intermediate, ensuring the quality and reliability of their downstream applications in drug discovery and development.

References

Comparative Cross-Reactivity Analysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile Derivatives: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific cross-reactivity studies on 1-(3-Bromophenyl)cyclobutane-1-carbonitrile derivatives have been published in peer-reviewed literature. The following guide is an illustrative example based on the pharmacological profile of structurally related compounds and standard drug discovery screening protocols. The data presented herein is hypothetical and intended to serve as a template for researchers in the field.

Structurally similar compounds, specifically 1-phenylcycloalkanecarboxylic acid derivatives, have been identified as potent and selective ligands for the sigma 1 (σ1) receptor. Consequently, this guide will consider the σ1 receptor as the hypothetical primary target for this class of compounds. Cross-reactivity is a critical aspect of drug development, as off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide outlines a potential cross-reactivity screening cascade for novel this compound derivatives.

Hypothetical Cross-Reactivity Profile

For the purpose of this guide, we will consider three hypothetical derivatives:

  • BCBC-H: R = H

  • BCBC-F: R = 4-Fluoro

  • BCBC-OCH3: R = 4-Methoxy

The following table summarizes their hypothetical binding affinities (Ki) against the primary target (σ1 receptor) and a panel of selected off-targets. The off-target panel includes the related σ2 receptor, a muscarinic receptor (M2), and a key drug-metabolizing enzyme, cytochrome P450 2D6 (CYP2D6).

Compound IDPrimary TargetOff-Target Selectivity Profile
σ1 Ki (nM) σ2 Ki (nM)
BCBC-H 151,500
BCBC-F 8950
BCBC-OCH3 253,200

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard industry practices.

Radioligand Binding Assays (Sigma-1, Sigma-2, and Muscarinic M2 Receptors)

Objective: To determine the binding affinity (Ki) of the test compounds for the target receptors.

Materials:

  • Membrane preparations expressing the target receptor (human recombinant).

  • Radioligand specific for each receptor (e.g., --INVALID-LINK---Pentazocine for σ1, [³H]DTG for σ2 in the presence of a σ1 masker, [³H]N-methylscopolamine for M2).

  • Test compounds and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of a known ligand (for non-specific binding).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 (CYP) Inhibition Assay (CYP2D6)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the activity of a major drug-metabolizing enzyme.

Materials:

  • Human liver microsomes or recombinant human CYP2D6.

  • A specific substrate for CYP2D6 (e.g., dextromethorphan).

  • NADPH regenerating system.

  • Test compounds and a known inhibitor (e.g., quinidine).

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Incubation Mixture: Prepare a pre-incubation mixture containing the enzyme source (microsomes or recombinant CYP) and the test compound in the incubation buffer.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system and the specific substrate.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the metabolite of the specific substrate.

  • Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the test compound. Calculate the IC50 value by plotting the percent inhibition against the test compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the cross-reactivity studies of these compounds.

Sigma1_Signaling_Pathway Ligand BCBC Derivative Sigma1R Sigma-1 Receptor (ER) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Ca_ER Ca²⁺ (ER Lumen) Ca_ER->IP3R MAM Mitochondria-Associated Membrane (MAM) Ca_Cyto->MAM Downstream Downstream Signaling (Neuronal Excitability, Cell Survival) Ca_Cyto->Downstream MAM->Downstream Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->Sigma1R Activates

Caption: Hypothetical Sigma-1 Receptor Signaling Pathway.

Cross_Reactivity_Workflow Start Novel BCBC Derivatives Primary_Screen Primary Target Assay (σ1 Receptor Binding) Start->Primary_Screen Potent_Hits Potent Hits (Ki < 50 nM) Primary_Screen->Potent_Hits Potent_Hits->Start No Selectivity_Panel Selectivity Screening Panel Potent_Hits->Selectivity_Panel Yes Secondary_Assays Secondary/Functional Assays Selectivity_Panel->Secondary_Assays ADMET_Profiling In Vitro ADMET Profiling (e.g., CYP Inhibition) Secondary_Assays->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Caption: General Experimental Workflow for Cross-Reactivity Profiling.

Safety Operating Guide

Safe Disposal of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a compound containing both a halogenated aromatic ring and a nitrile functional group. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): At a minimum, personnel should wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1] In cases of potential aerosol generation or if working outside a fume hood, respiratory protection may be necessary.[1]

Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]

Spill Response: In the event of a minor spill, alert personnel in the immediate vicinity. If the material is flammable, extinguish all nearby ignition sources.[2] Small spills can be absorbed using an inert material, such as vermiculite or sand. The absorbed material should then be carefully collected into a labeled hazardous waste container.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Segregation and Collection of Waste

Proper waste segregation is the first and most critical step in the disposal process. Due to its chemical structure, this compound waste must be classified as halogenated organic waste .

Waste Streams:

  • Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled, and sealed container for halogenated organic liquid waste. Do not mix with non-halogenated organic waste.

  • Solid Waste: Contaminated solid materials, such as gloves, filter paper, and disposable labware, must be collected in a separate, clearly labeled container for solid hazardous waste.[2]

  • Aqueous Waste: Aqueous solutions containing this compound are also considered hazardous and should be collected as halogenated aqueous waste.[2]

Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Toxic," "Halogenated Organic").[2]

Disposal Procedures

The recommended disposal method for this compound is through a licensed hazardous waste disposal facility, typically via incineration.[3] This high-temperature process is equipped with scrubbers and other emission control systems to safely manage the hazardous byproducts of combustion, such as hydrogen bromide and nitrogen oxides.[3][4]

On-site treatment is generally not recommended for this class of compound without specialized equipment and expertise. However, for very small quantities, some institutions may have protocols for chemical neutralization. For instance, brominated compounds can be treated with a reducing agent like sodium thiosulfate to decolorize and reduce the reactivity of the bromine.[5] Nitrile groups can be hydrolyzed under acidic or basic conditions, but this process can generate hazardous byproducts and should only be performed by trained personnel following a validated standard operating procedure (SOP).

Summary of Disposal Options:

Disposal MethodApplicabilityKey Considerations
Incineration Primary Recommended Method for all waste streams (liquid, solid, aqueous).Must be carried out by a licensed hazardous waste disposal facility.[3] Ensures complete destruction of the compound.
Chemical Neutralization Limited to specific, small-scale applications under strict safety protocols.Requires a validated SOP and trained personnel. Potential for hazardous byproducts.
Landfill Not Recommended for untreated chemical waste.Prohibited for reactive and flammable residues due to the risk of environmental contamination.[6]

Experimental Workflow for Disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. Given the compound's structure, which includes a brominated aromatic ring and a nitrile group, it must be handled with caution due to its potential toxicity, including properties similar to cyanide.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryType/MaterialStandard/Specification
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended)EN 374 or equivalent
Eye Protection Chemical splash goggles or safety glasses with side shields and a full-face shieldANSI Z87.1 or EN 166
Body Protection Flame-retardant lab coat worn over cotton clothingNomex® or equivalent
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulatesRequired if handling outside of a certified chemical fume hood or if aerosolization is possible
Foot Protection Closed-toe, chemical-resistant shoesASTM F2413 or equivalent

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital to minimize the risk of exposure and accidents.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound-specific SDS. If an SDS is not available, consult the SDS for structurally similar compounds and handle the substance as highly toxic.

  • Work Area Setup: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Have a cyanide exposure first-aid kit available.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) and neutralizing agents for both brominated compounds and nitriles should be readily available.

2. Handling Procedure:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer: Use spark-proof tools and handle the solid compound carefully to avoid generating dust.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • Work Practices: Do not work alone when handling this compound.[3] Perform all manipulations at arm's length within the fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration using a bag-valve-mask; do not perform mouth-to-mouth resuscitation.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Waste Container: The container should be clearly labeled as "Halogenated Organic Waste" and "Acutely Toxic Waste".[5][6]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_area Setup Fume Hood prep_sds->prep_area prep_equip Verify Emergency Equipment prep_area->prep_equip handle_ppe Don PPE prep_equip->handle_ppe handle_weigh Weigh & Transfer handle_ppe->handle_weigh handle_react Perform Experiment handle_weigh->handle_react post_clean Decontaminate Work Area handle_react->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

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